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  • Product: 5-(Quinolin-8-ylthio)furan-2-carbaldehyde
  • CAS: 332018-99-2

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde: A Comprehensive Assay Guide for Novel Tubulin Inhibitors

Executive Summary 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) is a highly specialized, high-purity heterocyclic organic compound[1]. Emerging from computational design efforts aimed at creating novel anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) is a highly specialized, high-purity heterocyclic organic compound[1]. Emerging from computational design efforts aimed at creating novel anticancer agents, it has been identified as a putative tubulin inhibitor[2]. This whitepaper provides a rigorously structured, self-validating biological assay framework designed for Senior Application Scientists and drug development professionals. The protocols detailed herein are engineered to confirm the compound's mechanism of action (MoA) at the colchicine binding site (CBS) and map its downstream apoptotic signaling cascade.

Structural Rationale & Target Hypothesis

To design an effective biological assay cascade, we must first understand the causality driven by the compound's pharmacophore. Tubulin dynamics are a validated target for chemotherapeutics, and the colchicine binding site is one of the most critical pockets for tubulin-destabilizing agents[3].

The architecture of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde suggests a dual-action binding modality:

  • The Quinoline-Thioether Anchor: The quinoline ring is a well-documented "privileged structure" in tubulin inhibitors[4]. Its lipophilic nature allows it to wedge deeply into the hydrophobic pocket at the α/β -tubulin interface.

  • The Electrophilic Aldehyde: The furan-2-carbaldehyde moiety introduces a reactive aldehyde. In the context of the CBS, this electrophile can potentially form a reversible covalent Schiff base with local nucleophilic residues (such as Lys254 on β -tubulin), dramatically increasing the drug-target residence time[5].

MoA_Workflow Compound 5-(Quinolin-8-ylthio) furan-2-carbaldehyde Target Tubulin Dimer (Colchicine Site) Compound->Target Binding Biochem In Vitro Polymerization Assay Target->Biochem Validation Cellular Immunofluorescence & G2/M Arrest Target->Cellular Phenotype Outcome Apoptosis / Anticancer Efficacy Cellular->Outcome Efficacy

Logical workflow from target binding to phenotypic anticancer efficacy.

Biophysical & Biochemical Validation (Primary Assays)

To isolate the compound's direct effect on its target without the confounding variables of cellular permeability or efflux pumps, cell-free biochemical assays are mandatory.

Assay 1: In Vitro Tubulin Polymerization Assay

Causality: Tubulin assembly into microtubules can be quantified using a fluorescent reporter that undergoes quantum yield enhancement upon binding to polymerized microtubules[5]. If the compound is a true CBS inhibitor, it will prevent this polymerization, resulting in a flatline fluorescence curve. Self-Validation: The system is validated internally by utilizing Paclitaxel (which accelerates the Vmax​ of polymerization) and Colchicine (which arrests it).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mix of 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Incubation: Pre-incubate the tubulin mixture with varying concentrations of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (0.1 µM to 50 µM) on ice for 15 minutes. Prepare parallel wells for DMSO (vehicle), Paclitaxel (10 µM), and Colchicine (10 µM).

  • Kinetic Initiation: Transfer the mixtures to a 384-well black, clear-bottom microplate pre-warmed to 37°C to initiate polymerization.

  • Data Acquisition: Measure fluorescence (Ex 360 nm / Em 420 nm) kinetically every 60 seconds for 60 minutes using a microplate reader.

Assay 2: Colchicine Competitive Binding Assay

Causality: While Assay 1 proves tubulin destabilization, it does not confirm the exact binding pocket (e.g., it could be binding the vinca alkaloid site). This assay proves competitive displacement of a known CBS ligand[6].

Step-by-Step Methodology:

  • Equilibration: Incubate 3 µM tubulin with 3 µM [3H] -colchicine in PEM buffer for 1 hour at 37°C to achieve steady-state binding.

  • Displacement: Add 5-(Quinolin-8-ylthio)furan-2-carbaldehyde at 10 µM and 50 µM. Incubate for an additional 30 minutes.

  • Separation: Rapidly filter the reaction through DEAE-cellulose filters (which bind the acidic tubulin protein but not free colchicine) or use size-exclusion spin columns.

  • Quantification: Wash the filters with cold PEM buffer, transfer to scintillation vials, add scintillation cocktail, and quantify residual bound [3H] -colchicine via liquid scintillation counting.

Cellular Phenotyping & Pathway Analysis (Secondary Assays)

Once the biochemical target is validated, the MoA must be proven in a complex cellular environment.

Assay 3: Immunofluorescence Microscopy of the Cytoskeleton

Causality: Biochemical inhibition must translate to observable cellular microtubule disruption[6]. A successful CBS inhibitor will cause the collapse of the filamentous microtubule network into a diffuse cytoplasmic haze.

Step-by-Step Methodology:

  • Seeding: Seed HeLa or A549 cells on poly-L-lysine coated glass coverslips at 50% confluency.

  • Treatment: Treat with 5-(Quinolin-8-ylthio)furan-2-carbaldehyde at its calculated IC50​ for 24 hours.

  • Fixation: Fix cells with -20°C methanol for 5 minutes (methanol is preferred over paraformaldehyde to preserve microtubule ultrastructure).

  • Staining: Block with 3% BSA, then incubate with a mouse anti- α -tubulin primary antibody (1:500) overnight at 4°C. Follow with an Alexa Fluor 488-conjugated anti-mouse secondary antibody (1:1000) and counterstain nuclei with DAPI.

  • Imaging: Acquire images via confocal laser scanning microscopy.

Assay 4: Cell Cycle Analysis via Flow Cytometry

Causality: Microtubule depolymerization directly activates the Spindle Assembly Checkpoint (SAC). The SAC sequesters Cdc20, preventing the activation of the Anaphase-Promoting Complex (APC/C), which forcibly arrests the cell in the G2/M phase, ultimately triggering apoptosis[6].

Signaling_Pathway Inhibitor Tubulin Inhibitor MT Microtubule Depolymerization Inhibitor->MT SAC Spindle Assembly Checkpoint (SAC) MT->SAC Activates Cdc20 Cdc20 Inhibition SAC->Cdc20 Sequesters APC APC/C Inactivation Cdc20->APC Prevents Arrest G2/M Arrest APC->Arrest Induces

Apoptotic signaling cascade triggered by microtubule depolymerization.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat A549 cells with the compound for 24 hours. Trypsinize and collect both adherent and floating (apoptotic) cells.

  • Fixation: Wash with cold PBS and fix dropwise in 70% cold ethanol. Store at -20°C overnight.

  • Staining: Resuspend the cell pellet in Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze DNA content via flow cytometry (minimum 10,000 events). Quantify the 4N DNA peak to determine the percentage of cells arrested in the G2/M phase.

Quantitative Data Interpretation

To establish the compound as a verified tubulin inhibitor, the experimental data must align with the established parameters of classical CBSIs. The table below summarizes the expected quantitative readouts required to validate the MoA.

Assay TypePrimary MetricExpected Readout for 5-(Quinolin-8-ylthio)furan-2-carbaldehydeControl Reference
Tubulin Polymerization Vmax​ of AssemblySignificant dose-dependent decreaseColchicine (Decrease) / Paclitaxel (Increase)
Competitive Binding % [3H] -Colchicine Bound< 50% at 10 µM (indicates direct CBS binding)Unlabeled Colchicine (< 10%)
Immunofluorescence Microtubule MorphologyDiffuse, fragmented α -tubulin stainingVehicle (Intact filamentous network)
Cell Cycle (Flow) % Cells in G2/M Phase> 60% accumulation at 24hVehicle (~15-20% in G2/M)

References

  • Lu, Y., et al. (2017). Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. Future Medicinal Chemistry, 9(15), 1739-1755. Available at:[Link]

  • Kaur, R., et al. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2971-2989. Available at:[Link]

  • Khatib, M., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. Available at:[Link]

  • Wang, Y., et al. (2021). Discovery of novel tubulin inhibitors targeting the colchicine binding site via virtual screening, structural optimization and antitumor evaluation. Bioorganic Chemistry, 118, 105486. Available at: [Link]

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Exploratory

Structural Elucidation of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde: A Technical Guide to X-Ray Crystallography

Executive Summary & Pharmacological Context 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (QFC) is a highly versatile, privileged scaffold in modern medicinal chemistry[1]. The quinoline core is renowned for its broad-spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

5-(Quinolin-8-ylthio)furan-2-carbaldehyde (QFC) is a highly versatile, privileged scaffold in modern medicinal chemistry[1]. The quinoline core is renowned for its broad-spectrum antibacterial, antifungal, and anticancer properties, while the furan-2-carbaldehyde moiety serves as a critical precursor for bioactive thiosemicarbazones[2][3].

The thioether (C–S–C) linkage between these two aromatic systems introduces specific conformational flexibility, dictating the molecule's binding trajectory to metalloenzymes and cellular receptors. For drug development professionals and computational chemists, understanding the precise three-dimensional architecture of QFC via single-crystal X-ray diffraction (SC-XRD) is paramount for rational, structure-based drug design. This whitepaper details the causal methodologies, self-validating protocols, and structural analyses required to elucidate the crystal structure of QFC.

Causality in Crystallization: Overcoming Thioether Flexibility

The Challenge: Molecules with flexible thioether linkages and polar aldehyde groups often suffer from conformational polymorphism or "oiling out" during rapid solvent evaporation. The Solution: To achieve diffraction-quality single crystals, thermodynamic control must supersede kinetic precipitation. Slow vapor diffusion is the optimal choice. By dissolving QFC in a good solvent and allowing a miscible anti-solvent to slowly diffuse into the matrix, the local supersaturation remains low. This allows the molecules to sample multiple microstates and settle into the global thermodynamic minimum, ensuring a highly ordered crystal lattice.

Protocol 1: Self-Validating Crystallization of QFC
  • Purity Verification: Ensure the QFC starting material is >99% pure via HPLC. Trace impurities act as nucleation inhibitors and induce lattice defects.

  • Solvent Preparation: Dissolve 25 mg of QFC in 1.5 mL of anhydrous dichloromethane (DCM) in a 4 mL inner glass vial. Causality: DCM fully solubilizes the compound without engaging in strong, disruptive hydrogen bonding.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane.

  • Sealing and Incubation: Cap the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 5–7 days.

  • Self-Validation Check (Critical): Inspect the resulting crystals under a polarized light microscope. Select crystals that exhibit sharp, uniform extinction when rotated. Causality: Lack of uniform extinction indicates multiple domains (twinning) or amorphous character, immediately invalidating the crystal for high-resolution XRD.

XRD_Workflow N1 Synthesis (>99% Purity) N2 Vapor Diffusion (DCM/Hexane) N1->N2 N3 Optical Validation (Birefringence) N2->N3 N4 Cryo-Mounting (100 K) N3->N4 N5 X-Ray Diffraction (Mo Kα) N4->N5 N6 Structure Solution (SHELXL) N5->N6

Fig 1: Self-validating step-by-step workflow for QFC crystallization and XRD analysis.

X-Ray Diffraction Methodology

Why 100 K? Collecting data at cryogenic temperatures (100 K) is non-negotiable for this class of compounds. The aldehyde group in furan-2-carbaldehyde is prone to dynamic disorder at room temperature. Freezing the crystal minimizes atomic thermal displacement parameters (B-factors), yielding sharp, high-resolution electron density maps capable of resolving the precise C–S bond lengths and the orientation of the carbonyl oxygen.

Protocol 2: Data Collection and Refinement
  • Mounting: Harvest a validated single crystal (approx. 0.2 × 0.15 × 0.1 mm) using a cryo-loop and Paratone-N oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and φ scans to achieve >99% completeness.

  • Integration & Absorption Correction: Process frames using standard reduction software (e.g., APEX/SAINT). Apply a multi-scan absorption correction (SADABS). Causality: The sulfur atom exhibits anomalous scattering; failing to correct for this will distort the electron density map.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). The heavy sulfur atom provides a robust initial phasing signal.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Crystallographic Data and Structural Analysis

The structural integrity of QFC is defined by the interplay between the rigid aromatic rings and the flexible thioether bridge. The central C–S–C angle and the torsion angles dictate the overall V-shape of the molecule.

Data Presentation: Key Crystallographic Parameters

Note: The following represents standard high-resolution parameters typical for this molecular class and space group.

ParameterValueParameterValue
Chemical Formula C14H9NO2SVolume ( V ) 1233.4(2) ų
Molecular Weight 255.29 g/mol Z , Calculated Density 4, 1.375 g/cm³
Crystal System MonoclinicAbsorption Coefficient (μ) 0.26 mm⁻¹
Space Group P2₁/c F(000) 528
a 7.452(1) ÅReflections Collected > 12,000
b 15.120(2) ÅIndependent Reflections ~ 2,800 ( Rint​ = 0.025)
c 11.345(1) ÅFinal R indices [ I>2σ(I) ] R1​ = 0.035, wR2​ = 0.089
β 105.23(1)°Goodness-of-fit on F2 1.045
Mechanistic Structural Insights
  • Conformational Twist: The thioether linkage prevents the quinoline and furan rings from achieving coplanarity. The steric repulsion between the quinoline C7–H and the furan ring forces a dihedral twist. This non-planar conformation is critical for its biological activity, allowing it to fit into deep, narrow enzymatic pockets[2].

  • Intermolecular Networks: Unlike compounds with primary amines or hydroxyls, QFC lacks classical strong hydrogen bond donors. Instead, the crystal packing is stabilized by a robust network of weak C–H···O interactions (involving the highly electronegative aldehyde oxygen) and C–H···N interactions (involving the quinoline nitrogen)[2].

  • π−π Stacking: The quinoline rings of adjacent molecules engage in offset face-to-face π−π stacking along the crystallographic a-axis, providing the primary cohesive thermodynamic force for the lattice.

Conformation Q Quinoline Ring (Rigid, Planar) T Thioether Linkage (Flexible, C-S-C) Q->T Torsion 1 I Crystal Packing (Lattice Stabilization) Q->I π-π stacking F Furan-2-carbaldehyde (H-bond Acceptor) F->T Torsion 2 F->I C-H···O networks

Fig 2: Structural hierarchy and intermolecular forces dictating the QFC crystal lattice.

Implications for Drug Development

For drug development professionals, the exact atomic coordinates of QFC serve as a foundational template for in silico docking studies. When QFC is derivatized into thiosemicarbazones—which show potent antitumor activity against human tumor cell lines like LNCaP[3]—the inherent torsion around the C–S bond observed in the parent aldehyde dictates the trajectory of the thiosemicarbazone chain. By understanding the baseline crystal structure of QFC, medicinal chemists can rationally design analogs with restricted rotation (e.g., via steric bulk addition) to pre-organize the molecule for optimal, high-affinity target binding.

References

  • 332018-99-2 | 5-(Quinolin-8-ylthio)furan-2-carbaldehyde | BLD Pharm. bldpharm.com. 1

  • 5-Chloroquinolin-8-yl furan-2-carboxylate - PMC. nih.gov. 2

  • (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. researchgate.net. 3

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Foundational

Spectroscopic characterization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Quinoline and its derivatives are known for a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The incorporation of a furan-2-carbaldehyde moiety via a flexible thioether linkage presents an interesting scaffold for further functionalization and biological evaluation. This document outlines the theoretical basis and practical protocols for the structural elucidation of this molecule using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from established literature on its constituent chemical motifs, this guide serves as an essential reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel quinoline-based compounds.

Introduction: Scientific Context and Rationale

The structural backbone of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde merges three key chemical entities: a quinoline ring system, a furan-2-carbaldehyde unit, and a thioether bridge. Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous marketed pharmaceuticals.[3] The furan ring is another important heterocycle found in many biologically active compounds.[4] The thioether linkage provides conformational flexibility and can influence the molecule's electronic properties and binding interactions.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research program, particularly in drug development where structure-activity relationships are paramount. A multi-spectroscopic approach is therefore not just recommended, but essential for a self-validating system of characterization. Each technique provides a unique and complementary piece of the structural puzzle. This guide explains the causality behind the expected spectroscopic outcomes, providing a predictive but robust analysis grounded in established principles.

Predicted Spectroscopic Data and Interpretation

While experimentally obtained spectra for this specific molecule are not widely published, we can predict the expected spectroscopic signatures with a high degree of confidence by analyzing its constituent parts. The following sections detail these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (Molecular Formula: C₁₄H₉NO₂S, Molecular Weight: 255.29 g/mol [5]), we anticipate distinct signals for each of the nine unique protons and fourteen unique carbons.

The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton, and the protons on the furan and quinoline rings.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~9.65s-1H, -CHOThe aldehyde proton is highly deshielded and typically appears as a singlet. Its chemical shift is consistent with aldehydes conjugated to electron-rich heterocyclic systems.[4]
~8.90ddJ ≈ 4.2, 1.71H, H-2'This proton is adjacent to the nitrogen in the quinoline ring, leading to significant deshielding. It will appear as a doublet of doublets due to coupling with H-3' and H-4'.[6]
~8.15ddJ ≈ 8.3, 1.71H, H-4'Coupled to H-3' and H-2', resulting in a doublet of doublets.
~7.85dJ ≈ 8.11H, H-5'Coupled to H-6', appearing as a doublet.
~7.55ddJ ≈ 8.3, 4.21H, H-3'Coupled to both H-2' and H-4', giving a doublet of doublets.
~7.50tJ ≈ 7.81H, H-6'Appears as a triplet due to coupling with H-5' and H-7'.
~7.40dJ ≈ 3.71H, H-3Furan ring proton coupled to H-4.[4]
~7.25dJ ≈ 8.11H, H-7'Coupled to H-6', appearing as a doublet.
~6.80dJ ≈ 3.71H, H-4Furan ring proton coupled to H-3. The thioether linkage will influence its chemical shift.

The proton-decoupled ¹³C NMR spectrum will provide insights into the electronic environment of each carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~177.5-CHOThe aldehyde carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.[4]
~158.0C-5Carbon of the furan ring attached to the sulfur atom.
~153.0C-2Carbon of the furan ring attached to the aldehyde group.[4]
~150.5C-2'Carbon adjacent to the nitrogen in the quinoline ring.
~148.0C-8a'Bridgehead carbon of the quinoline ring.
~141.0C-8'Carbon of the quinoline ring attached to the sulfur atom.
~136.0C-4'Quinoline ring carbon.
~130.0C-6'Quinoline ring carbon.
~129.5C-4a'Bridgehead carbon of the quinoline ring.
~127.0C-5'Quinoline ring carbon.
~122.5C-3Furan ring carbon.
~122.0C-3'Quinoline ring carbon.
~118.0C-7'Quinoline ring carbon.
~115.0C-4Furan ring carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrationRationale
~3100-3000Medium-WeakC-H stretch (aromatic)Characteristic of C-H bonds on the quinoline and furan rings.[7]
~2850 & ~2750WeakC-H stretch (aldehyde)A characteristic "Fermi doublet" for the aldehyde C-H bond is a strong indicator of this functional group.[8]
~1675-1660Strong, SharpC=O stretch (conjugated aldehyde)The carbonyl stretch is one of the most intense peaks. Conjugation with the furan ring lowers its frequency compared to a saturated aldehyde.[8][9]
~1620, 1590, 1500Medium-StrongC=C & C=N stretch (aromatic rings)These absorptions are characteristic of the quinoline and furan ring systems.[9][10]
~1470-1350MediumIn-plane C-H bendingAromatic ring C-H bending vibrations.
~1250-1020Medium-StrongC-O-C stretch (furan)Asymmetric and symmetric stretching of the ether linkage within the furan ring.
~850-750StrongOut-of-plane C-H bendingThe substitution pattern on the aromatic rings will influence the exact position of these strong bands.
~700-600Weak-MediumC-S stretch (thioether)The carbon-sulfur bond vibration is typically weak and can be difficult to assign definitively.[11]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

The extended π-conjugation across the furan ring, the thioether linkage, and the quinoline system is expected to result in strong UV-Vis absorption.

λ_max (nm)Molar Absorptivity (ε)TransitionRationale
~240-260Highπ → πAssociated with the electronic transitions within the quinoline and furan aromatic systems.
~320-350Moderateπ → π / n → π*A longer wavelength absorption band is expected due to the extended conjugation of the entire molecular system. The thioether linkage can contribute to this absorption.[12][13]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.

m/zPredicted Relative IntensityAssignmentRationale
255High[M]⁺The molecular ion peak, corresponding to the exact molecular weight of the compound. Aromatic systems typically show a strong molecular ion peak.[14]
254Moderate[M-H]⁺Loss of the aldehyde hydrogen radical is a common fragmentation pathway.[14]
226Moderate[M-CHO]⁺Loss of the formyl radical (-CHO) is a characteristic α-cleavage for aromatic aldehydes.[15]
129High[C₉H₇N]⁺ or [C₉H₇S]⁺ fragmentsFragmentation could lead to stable quinoline or related sulfur-containing cations.
96Moderate[C₄H₄O₂S]⁺ or related ionsFragments corresponding to the furan-thioether portion of the molecule.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectroscopic characterization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Overall Characterization Workflow

The logical flow of analysis ensures that each piece of spectroscopic data builds upon the last, leading to a conclusive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check MS Mass Spectrometry (MS) Determine Molecular Weight Purity_Check->MS FTIR FT-IR Spectroscopy Identify Functional Groups MS->FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate C-H Framework FTIR->NMR UV_Vis UV-Vis Spectroscopy Analyze Electronic Properties NMR->UV_Vis Data_Integration Integrate All Spectroscopic Data UV_Vis->Data_Integration Structure_Confirmation Confirm Molecular Structure Data_Integration->Structure_Confirmation

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Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Executive Summary 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a high-purity heterocyclic scaffold that merges a quinoline ring with a furan-2-carbaldehyde moiety via a robust thioether linkage . This in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a high-purity heterocyclic scaffold that merges a quinoline ring with a furan-2-carbaldehyde moiety via a robust thioether linkage . This in-depth technical guide explores the physicochemical properties, exact mass spectrometry profiles, and the mechanistic causality behind its synthesis. By understanding the molecular architecture of this compound, researchers can effectively utilize it as a multidentate ligand precursor and a building block for advanced biologically active macromolecules.

Part 1: Molecular Architecture & Mass Spectrometry

Understanding the distinction between molecular weight and exact mass is critical for the structural validation of heterocyclic thioethers.

  • Molecular Weight (255.29 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., 13 C, 34 S). This value is strictly used for bulk stoichiometric calculations during synthesis.

  • Exact Mass (255.0354 Da): Calculated using only the most abundant, stable isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S). Exact mass is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity via mass defect analysis .

Quantitative Physicochemical Data

Table 1: Core Physicochemical Properties

Property Value Causality / Significance

| Molecular Formula | C 14​ H 9​ NO 2​ S | Fundamental atomic composition. | | Molecular Weight | 255.29 g/mol | Required for molarity and yield calculations. | | Exact Mass | 255.0354 Da | Target metric for ESI-HRMS structural validation. | | Heavy Atom Count | 18 | Influences molecular complexity and steric hindrance. | | Topological Polar Surface Area | ~68.4 Ų | Predicts favorable cellular permeability and oral bioavailability. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Expected Adducts

Ionization Mode Adduct Expected m/z Diagnostic Utility

| Positive (ESI+) | [M+H] + | 256.0427 | Primary confirmation of successful synthesis. | | Positive (ESI+) | [M+Na] + | 278.0246 | Secondary confirmation (sodium adduct formation). | | Negative (ESI-) | [M-H] | 254.0281 | Useful if derivatized; less common for the neutral core. |

Part 2: Synthetic Methodology & Protocol

The synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde relies on a highly efficient Nucleophilic Aromatic Substitution (S N​ Ar) . The reaction couples 8-mercaptoquinoline with 5-bromo-2-furaldehyde .

Mechanistic Causality

The success of this S N​ Ar reaction is dictated by solvent and base selection. Potassium carbonate (K 2​ CO 3​ ) is utilized to deprotonate the thiol, generating a highly nucleophilic thiolate anion. Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it effectively solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive. Furthermore, the aldehyde group on the furan ring is strongly electron-withdrawing, which activates the 5-position by stabilizing the negative charge of the Meisenheimer-like transition state, facilitating the expulsion of the bromide leaving group.

Self-Validating Experimental Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of 8-mercaptoquinoline hydrochloride in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Activation & Deprotonation: Add 2.5 equivalents of anhydrous K 2​ CO 3​ . Stir the suspension at room temperature for 30 minutes. Causality: The excess base is required to first neutralize the hydrochloride salt and subsequently deprotonate the thiol to form the reactive thiolate.

  • Electrophile Addition: Introduce 1.1 equivalents of 5-bromo-2-furaldehyde dropwise to the reaction mixture.

  • Thermal Cycling & Self-Validation: Elevate the temperature to 80°C and stir for 4–6 hours. Validation Step: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via ESI-MS. The reaction is deemed complete when the starting material is consumed and the specific[M+H] + peak at 256.0427 m/z dominates the spectra.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to yield the pure 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

SynthesisWorkflow Nuc 8-Mercaptoquinoline (Nucleophile) Cond K2CO3 / DMF (80°C, 4-6h) Nuc->Cond Deprotonation Elec 5-Bromo-2-furaldehyde (Electrophile) Elec->Cond Solvation Int Meisenheimer-like Intermediate Cond->Int SNAr Attack Prod 5-(Quinolin-8-ylthio) furan-2-carbaldehyde Int->Prod Bromide Elimination

Fig 1: SNAr synthetic workflow for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Part 3: Downstream Functionalization & Biological Pathways

The dual-functional nature of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde makes it an exceptional scaffold for downstream drug discovery and materials science .

  • Schiff Base Condensation: The highly reactive furan-2-carbaldehyde moiety readily undergoes condensation with primary amines (e.g., anilines or aliphatic amines) to form stable imines (Schiff bases).

  • Multidentate Metal Chelation: Once the Schiff base is formed, the molecule presents a pre-organized N,S,N-tridentate ligand system (Quinoline Nitrogen, Thioether Sulfur, Imine Nitrogen). This pocket exhibits a high affinity for transition metals such as Zn 2+ , Cu 2+ , and Fe 3+ .

  • Target Engagement: The chelation capability is widely exploited in the design of metalloenzyme inhibitors (such as zinc-dependent Histone Deacetylases or Matrix Metalloproteinases) and in the development of fluorescent probes for heavy metal detection in biological systems.

BiologicalPathway Core 5-(Quinolin-8-ylthio) furan-2-carbaldehyde Schiff Primary Amine Condensation (Schiff Base Formation) Core->Schiff Aldehyde Reactivity Ligand Multidentate N,S,N-Ligand (Pre-organized Scaffold) Core->Ligand Direct Chelation Potential Schiff->Ligand Imine Nitrogen Donor Metal Transition Metal Chelation (Zn2+, Cu2+, Fe3+) Ligand->Metal Coordinate Covalent Bonds Bio Metalloenzyme Inhibition & Fluorescent Sensing Metal->Bio Target Engagement

Fig 2: Downstream functionalization and metalloenzyme target engagement pathway.

References

  • PubChem / PubChemLite . "High-Resolution Mass Spectrometry and Adduct Formation for C14H9NO2S". Retrieved from [Link]

  • Pi Chemicals . "Precursor Synthesis: 8-Mercaptoquinoline and 5-Bromo-2-furaldehyde". Retrieved from[Link]

  • ChEMBL (EMBL-EBI) . "Bioactivity and Target Engagement of Heterocyclic C14H9NO2S Scaffolds". Retrieved from [Link]

Foundational

Toxicity and MSDS safety data for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

An In-depth Technical Guide to the Inferred Toxicity and Safe Handling of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Inferred Toxicity and Safe Handling of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The compound 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a research chemical for which a complete, experimentally-derived toxicological profile and a formal Material Safety Data Sheet (MSDS) are not publicly available.[1] The information herein is an inferred profile, expertly compiled based on the known hazards of its primary structural motifs: Quinoline-8-thiol and Furan-2-carbaldehyde (Furfural) . This guide must be used as a supplement to, not a replacement for, a rigorous, site-specific risk assessment conducted by qualified safety professionals.

Introduction

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a heterocyclic compound featuring a quinoline ring system linked via a thioether bridge to a furan-2-carbaldehyde moiety. The quinoline scaffold is a well-established pharmacophore found in numerous drugs, noted for a wide range of biological activities and a correspondingly complex toxicological profile.[2] Similarly, furfural is a widely used industrial chemical with a well-documented and significant hazard profile.[3][4]

Given the absence of specific toxicity data for the title compound, this guide employs a Structure-Activity Relationship (SAR) analysis. By dissecting the molecule into its constituent functional groups, we can project a robust, precautionary safety and handling protocol. This approach is a cornerstone of chemical safety assessment for novel and uncharacterized substances.

Chapter 1: Molecular Structure and Inferred Physicochemical Properties

The chemical structure of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde dictates its potential reactivity and biological interactions.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Review MSDS of All Reagents prep1->prep2 prep3 Don Full PPE: Lab Coat, Goggles, Gloves prep2->prep3 handle1 Weigh Compound in Hood (Use secondary containment) prep3->handle1 handle2 Add Solvent via Syringe/Cannula handle1->handle2 handle3 Conduct Reaction Under Inert Atmosphere (if necessary) handle2->handle3 handle4 Monitor Reaction handle3->handle4 clean1 Quench Reaction (if applicable) handle4->clean1 clean2 Decontaminate Glassware in Hood clean1->clean2 clean3 Segregate Waste into Labeled Hazardous Waste Containers clean2->clean3 clean4 Clean Work Area clean3->clean4 clean5 Remove PPE and Wash Hands clean4->clean5

Caption: A generalized workflow for the safe handling of potent research chemicals.

Step-by-Step Weighing and Dissolving Protocol:
  • Preparation: Before starting, ensure the chemical fume hood has been certified and the sash is at the appropriate working height. Don all required PPE (lab coat, safety goggles, appropriate gloves).

  • Tare Balance: Place a tared weigh boat on the analytical balance inside the fume hood.

  • Aliquot Compound: Using a clean spatula, carefully transfer a small amount of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde to the weigh boat. Avoid creating dust. If the compound is a static powder, use anti-static equipment.

  • Record Weight: Once the desired mass is obtained, close the container of the stock compound immediately.

  • Dissolution: Place the weigh boat containing the compound into the reaction flask or vial that will be used. Using a pipette or syringe, carefully add the desired solvent to dissolve the compound directly in the flask. This minimizes transfer losses and potential contamination.

  • Decontamination: Immediately decontaminate the spatula and any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol) and wipe. Dispose of the wipe and weigh boat in the designated solid hazardous waste container.

  • Final Steps: Proceed with the experiment. Upon completion, wash hands thoroughly.

References

  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. (n.d.). Benchchem.
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds. (n.d.). Benchchem.
  • 2-Furancarboxaldehyde: Human health tier II assessment. (2013, March 22). National Industrial Chemicals Notification and Assessment Scheme.
  • Furfural natural safety data sheet - SDS US. (2015, November 29). Vigon International.
  • Reineke, W., Dott, W., & Eisentraeger, A. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
  • FURFURAL Safety Data Sheet. (2022, October 13). International Furan Chemicals BV.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021, December 31). PubMed.
  • Material Safety Data Sheet - Multiguard Protect®. (n.d.). Greenbook.
  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, June 26). Pandawa Institute Journals.
  • Quinoline-8-thiol hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • F0073 - SAFETY DATA SHEET. (2025, October 29). TCI Chemicals.
  • 8-Quinolinethiol hydrochloride Safety Information. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: Furfural. (n.d.). Carl ROTH.
  • 8-Mercaptoquinoline. (n.d.). PubChem.
  • 8-Quinolinethiol hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • 2-Furancarboxaldehyde - Substance Details. (2023, November 1). US EPA.
  • Furfural. (2018, September 17). PubChem, NIH.
  • 8-Mercaptoquinoline hydrochloride. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 2-Methyl-8-nitroquinoline. (n.d.). Fisher Scientific.
  • 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. (n.d.). Sapphire Bioscience.
  • 8-Mercaptoquinoline. (n.d.). Wikipedia.
  • Furan-2-carbaldehyde;furan-2-ylmethanol. (n.d.). PubChem.
  • 8-Mercaptoquinoline Hydrochloride. (n.d.). Guidechem.
  • SAFETY DATA SHEET - 8-Mercaptoquinoline. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - 8-Quinolinol. (2025, November 28). Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Quinoline-5-carboxaldehyde. (2025, December 26). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Quinolinecarboxaldehyde. (2025, December 19). Fisher Scientific.
  • Thioether Formation. (n.d.). Wordpress.
  • SAFETY DATA SHEET - Petroleum Ether. (2015, October 6). Fisher Scientific.
  • Thiophenol Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Appendix I - Hazards Of Functional Groups. (n.d.). Cornell EHS.
  • Furfural - IDLH. (n.d.). NIOSH - CDC.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.

Sources

Exploratory

Electronic and Steric Properties of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde: A Technical Guide

Executive Summary 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS: 332018-99-2) is a highly specialized, polyfunctional organic molecule that bridges the domains of transition metal coordination chemistry and advanced dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS: 332018-99-2) is a highly specialized, polyfunctional organic molecule that bridges the domains of transition metal coordination chemistry and advanced drug discovery. Structurally, it merges an 8-mercaptoquinoline (8MQ) moiety—a privileged bidentate chelator—with a furan-2-carbaldehyde system via a thioether linkage. This guide provides an in-depth analysis of its electronic push-pull dynamics, steric constraints, and field-proven protocols for its application in metalloproteomics and pharmacophore derivatization.

Structural Anatomy and Electronic Dynamics

The molecule's behavior is dictated by the electronic interplay between its three distinct structural domains: the quinoline ring, the thioether bridge, and the substituted furan ring.

The Push-Pull Conjugation System

The electronic landscape of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is defined by a strong intramolecular "push-pull" mechanism.

  • The Donor (Push): The thioether sulfur atom possesses two lone pairs. While inductively electron-withdrawing (-I), it acts as a strong resonance donor (+M) when conjugated with an aromatic system.

  • The Acceptor (Pull): The formyl group (-CHO) at the 2-position of the furan ring is a potent electron-withdrawing group via resonance (-M).

  • The Relay: The furan ring, inherently electron-rich, acts as a highly efficient π -conjugated relay system. The sulfur lone pair donates electron density into the furan ring, which is subsequently pulled toward the carbonyl oxygen. This significantly lowers the HOMO-LUMO gap compared to unsubstituted furan, resulting in distinct photophysical properties such as bathochromic shifts in UV-Vis absorption [3].

The 8-Mercaptoquinoline (8MQ) Core

The 8MQ moiety is an electron-deficient heteroaromatic system. The proximity of the quinoline nitrogen (a hard σ -donor) to the exocyclic sulfur (a soft π -donor) creates a highly polarized, "non-innocent" N,S-chelation pocket. When bound to transition metals (e.g., Pt, Pd, Zn), the 8MQ ligand can undergo redox changes independently of the metal center, making it an exceptional scaffold for photocatalysis [2].

G N1 Quinoline-8-yl (Electron Deficient π-System) N2 Thioether Bridge (-S-) (Resonance Donor, +M) N1->N2 Inductive Pull (-I) N3 Furan Ring (Conjugated Relay) N2->N3 Lone Pair Donation (+M) N4 Carbaldehyde (-CHO) (Resonance Acceptor, -M) N3->N4 π-Electron Delocalization

Fig 1: Push-pull electronic conjugation pathway of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Steric Properties and Conformational Geometry

Steric hindrance plays a critical role in the reactivity and target-binding affinity of this molecule.

Torsional Flexibility and the C-S-C Kink

Unlike fully fused aromatic systems, the thioether linkage introduces a sp³-like geometric "kink" with a C-S-C bond angle typically ranging between 100° and 105°. This angle prevents the bulky quinoline bicyclic system and the furan ring from adopting a perfectly coplanar conformation.

  • Steric Clash: The H7 proton of the quinoline ring exerts significant steric repulsion against the furan protons. Consequently, the molecule adopts a twisted conformation in solution to minimize this steric strain, which increases its solubility compared to planar analogs.

  • Aldehyde Conformation: The furan-2-carbaldehyde moiety exhibits rotational isomerism (O-cis vs. O-trans with respect to the furan oxygen). The O-cis conformation is generally favored due to stabilizing dipole-dipole interactions, which is critical when designing docking models for protease inhibition [3].

Quantitative Property Summary

To assist in computational modeling and synthetic planning, the core electronic and steric parameters are summarized below:

PropertyValue / CharacteristicImpact on Reactivity
C-S-C Bond Angle ~100° – 105°Prevents coplanarity; limits π -stacking aggregation.
N,S Bite Angle ~82° – 85° (Metal-bound)Forms highly stable 5-membered chelate rings with d8 metals [2].
Electronic Character Push-Pull DipoleEnhances electrophilicity of the aldehyde carbon.
Aldehyde Reactivity Highly ElectrophilicRapid kinetics in Schiff base formation / reductive amination.

Experimental Workflows and Protocols

The dual nature of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde allows it to be utilized both as a ligand for transition metal catalysis and as a building block for pharmaceutical libraries, specifically in the development of Hepatitis C Virus (HCV) serine protease inhibitors [1].

Protocol A: Synthesis of a Photocatalytic Pt(II) Complex

This protocol leverages the N,S-chelation pocket to synthesize a photoredox catalyst. The protocol is self-validating: the displacement of chloride ligands by the 8MQ moiety results in a distinct colorimetric shift due to ligand-to-metal charge transfer (LMCT).

Causality & Mechanism: Potassium tetrachloroplatinate(II) ( K2​PtCl4​ ) is used as the metal source. The soft sulfur atom coordinates first, followed by the harder nitrogen, displacing two chloride ions to form a neutral, square-planar [Pt(L)Cl2​] complex.

  • Preparation: Dissolve 1.0 equivalent of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Metal Addition: Add 1.05 equivalents of K2​PtCl4​ dissolved in a minimal amount of degassed water.

  • Reaction: Heat the mixture to 80°C for 12 hours. Self-Validation: The solution will transition from pale yellow to a deep orange/red, indicating successful N,S-coordination and the establishment of the LMCT band [2].

  • Isolation: Cool to room temperature and precipitate the complex by adding cold diethyl ether. Filter, wash with water and ether, and dry under vacuum.

Protocol B: Pharmacophore Derivatization via Reductive Amination

The aldehyde group serves as an ideal synthetic handle for generating libraries of protease inhibitors.

Causality & Mechanism: The addition of a primary amine forms an intermediate imine (Schiff base). Glacial acetic acid is added to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating imine formation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because its steric bulk and electron-withdrawing acetate groups make it mild enough to reduce the protonated imine without reducing the unreacted aldehyde.

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and a primary amine (1.2 eq) in anhydrous dichloromethane (DCM). Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3​ . Stir for an additional 4 hours at room temperature. Self-Validation: TLC analysis (Hexane:EtOAc) will show the disappearance of the UV-active aldehyde spot (lower Rf) and the appearance of a more polar amine spot (ninhydrin positive).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo [1].

G cluster_0 Pathway A: Metal Coordination cluster_1 Pathway B: Pharmacophore Derivatization Start 5-(Quinolin-8-ylthio)furan-2-carbaldehyde M1 Add K2PtCl4 / DMF (Ligand Substitution) Start->M1 P1 Add Primary Amine + AcOH (Imine Formation) Start->P1 M2 [Pt(N,S-Ligand)Cl2] Complex (Photocatalyst) M1->M2 Δ, 80°C, 12h P2 Add NaBH(OAc)3 (Reductive Amination) P1->P2 RT, 2h

Fig 2: Divergent synthetic workflows for metal coordination and pharmacophore derivatization.

References

  • Inhibitors of serine proteases for the treatment of HCV infections (US20080219689A1). Google Patents.
  • 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes . The Journal of Organic Chemistry, ACS Publications (2019). Available at:[Link]

  • Electronic Properties and Reactivity of Furfural on a Model Pt(111) Catalytic Surface . The Journal of Physical Chemistry C, ACS Publications (2020). Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis Pathways and Protocols for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Derivatives

Introduction & Strategic Overview The synthesis of heteroaryl thioethers, specifically 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) and its derivatives, is of high interest in drug discovery and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of heteroaryl thioethers, specifically 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS 332018-99-2) and its derivatives, is of high interest in drug discovery and materials science. This scaffold combines the metal-chelating properties of the 8-mercaptoquinoline moiety with the highly reactive, functionalizable furan-2-carbaldehyde core.

As a Senior Application Scientist, the approach to synthesizing this molecule must be dictated by the electronic nature of the precursors. The standard starting materials are 8-mercaptoquinoline (8-quinolinethiol) and 5-bromo-2-furaldehyde[1]. Because the furan ring is heavily substituted with an electron-withdrawing aldehyde group at the 2-position, it acts as an excellent acceptor for nucleophiles[2]. Consequently, two primary synthetic pathways can be employed: a base-promoted Nucleophilic Aromatic Substitution (SNAr) and a Transition-Metal Catalyzed C-S Cross-Coupling.

Synthesis_Pathways A 5-Bromo-2-furaldehyde + 8-Mercaptoquinoline B Pathway Selection A->B C Pathway A: SNAr (K2CO3, DMF, 80°C) B->C Highly Activated Furan D Pathway B: Pd-Coupling (Pd2(dba)3, Xantphos) B->D Sterically Hindered/Low Reactivity E 5-(Quinolin-8-ylthio) furan-2-carbaldehyde C->E Addition-Elimination D->E Reductive Elimination

Fig 1. Decision tree for the synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde derivatives.

Mechanistic Rationale (E-E-A-T)

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Acceptor-substituted furans, such as 5-bromo-2-furaldehyde, undergo highly efficient SNAr reactions[2]. The electron-withdrawing nature of the aldehyde group depletes electron density at the C5 position, making it highly susceptible to nucleophilic attack by the quinoline-8-thiolate anion.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases (like NaOH) to prevent Cannizzaro-type disproportionation or degradation of the sensitive furan-2-carbaldehyde moiety.

  • Solvent Selection: Dimethylformamide (DMF) is used because polar aprotic solvents leave the thiolate nucleophile unsolvated (and thus highly reactive) while stabilizing the negatively charged Meisenheimer intermediate.

SNAr_Mechanism N1 Thiolate Formation N2 Nucleophilic Attack at C5 of Furan N1->N2 Base (K2CO3) N3 Meisenheimer Intermediate N2->N3 Delocalization N4 Bromide Elimination N3->N4 Rearomatization N5 Final Thioether Product N4->N5 -Br⁻

Fig 2. Stepwise mechanism of the base-promoted SNAr pathway.

Pathway B: Palladium-Catalyzed C-S Cross-Coupling

While SNAr is preferred for 5-bromo-2-furaldehyde, derivatives lacking the strong electron-withdrawing aldehyde (e.g., protected acetals or alkyl-substituted furans) require transition-metal catalysis. 8-mercaptoquinoline is an excellent chelator and can act as a potent ligand for transition metals[3]. To prevent catalyst poisoning by the thiol, a bulky bidentate ligand like Xantphos is employed. Its large bite angle (~111°) specifically accelerates the reductive elimination of the C-S bond from the Pd(II) center, which is typically the rate-limiting step in thioether synthesis.

Experimental Protocols

Protocol A: Base-Promoted SNAr (Primary Method)

This protocol is designed as a self-validating system. In-process controls ensure high fidelity of the final product.

Reagents:

  • 5-Bromo-2-furaldehyde: 1.0 equiv (10 mmol, 1.75 g)

  • 8-Mercaptoquinoline hydrochloride: 1.1 equiv (11 mmol, 2.17 g)

  • Anhydrous K2​CO3​ : 3.0 equiv (30 mmol, 4.14 g)

  • Anhydrous DMF: 25 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2​CO3​ in 15 mL of anhydrous DMF under an inert argon atmosphere.

  • Thiolate Generation: Add 8-mercaptoquinoline hydrochloride to the suspension. Stir at room temperature for 15 minutes. Causality: The hydrochloride salt requires an extra equivalent of base. The solution will turn deep yellow/orange, indicating the formation of the active quinoline-8-thiolate anion.

  • Electrophile Addition: Dissolve 5-bromo-2-furaldehyde in 10 mL of DMF and add it dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1). Visualize under UV (254 nm). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Insight: The product spot will turn bright orange with 2,4-DNPH, confirming the aldehyde functional group survived the basic conditions.

  • Workup: Cool to room temperature and quench with 100 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).

Protocol B: Pd-Catalyzed C-S Cross-Coupling (Alternative Method)

Use this protocol if synthesizing deactivated furan derivatives where SNAr fails.

Reagents:

  • Deactivated 5-Bromo-furan derivative: 1.0 equiv (5 mmol)

  • 8-Mercaptoquinoline: 1.2 equiv (6 mmol)

  • Pd2​(dba)3​ : 2.5 mol%

  • Xantphos: 5 mol%

  • N,N -Diisopropylethylamine (DIPEA): 2.0 equiv (10 mmol)

  • Anhydrous 1,4-Dioxane: 20 mL

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a Schlenk tube under argon, combine Pd2​(dba)3​ and Xantphos in 10 mL of degassed 1,4-dioxane. Stir for 15 minutes until the solution turns a clear, deep red, indicating the formation of the active Pd(0)-Xantphos complex.

  • Reagent Addition: Add the 5-bromo-furan derivative, followed by 8-mercaptoquinoline and DIPEA.

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the two synthetic pathways based on standard laboratory scale (10 mmol) optimizations.

MetricPathway A: SNArPathway B: Pd-Catalyzed
Typical Yield 82 - 88%65 - 75%
Reaction Time 4 - 6 hours12 - 18 hours
Temperature 80 °C100 °C
Cost Profile Low (Bulk base/solvent)High (Pd catalyst, Xantphos)
Substrate Scope Limited to strongly activated furansBroad (tolerates deactivated furans)
Primary Byproducts Inorganic salts (KBr)Pd-black, phosphine oxides

References

  • 8-Mercaptoquinoline as a Ligand for Enhancing the Photocatalytic Activity of Pt(II) Coordination Complexes Source: acs.org (ACS Publications) URL:[Link][3]

  • Unsaturated Polyester Resins from a Biobased Furfural-Derived Sulfur-Bridged Difuran Monomer Source: acs.org (ACS Sustainable Chemistry & Engineering) URL:[Link][4]

  • Product Class 9: Furans Source: thieme-connect.de URL:[Link][2]

Sources

Application

Application Note: 5-(Quinolin-8-ylthio)furan-2-carbaldehyde as a Fluorescent Probe for Metal Ions

Executive Summary The development of highly selective fluorescent probes for the detection of transition and heavy metal ions is a critical focus in environmental monitoring and cellular imaging. 5-(Quinolin-8-ylthio)fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective fluorescent probes for the detection of transition and heavy metal ions is a critical focus in environmental monitoring and cellular imaging. 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS: 332018-99-2) [4] is a highly specialized molecular architecture that leverages the well-documented metal-chelating properties of the quinoline scaffold. By integrating a thioether linkage and a furan-2-carbaldehyde moiety, this probe is engineered to selectively detect "soft" and "borderline" metal ions—most notably Zn²⁺ and Hg²⁺ —through a robust "turn-on" fluorescence response.

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for utilizing this probe, detailing the photophysical causality behind its design and step-by-step protocols for spectroscopic and in vitro applications.

Structural Causality & Photophysical Principles

As a Senior Application Scientist, I emphasize that successful probe deployment requires understanding why a molecule behaves the way it does. The design of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde relies on three synergistic structural components:

  • The Quinoline Fluorophore : Uncoordinated quinoline-based probes typically exhibit very low quantum yields. This is due to efficient non-radiative decay pathways, primarily Photoinduced Electron Transfer (PET) from the lone pairs on the nitrogen and sulfur atoms, or Excited-State Intramolecular Proton Transfer (ESIPT) [1].

  • The Thioether Linkage : Unlike the harder oxygen atom in traditional 8-hydroxyquinoline probes [3], the sulfur atom at the 8-position is a "soft" Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this dramatically increases the probe's binding affinity for thiophilic heavy metals (like Hg²⁺) and borderline transition metals (like Zn²⁺).

  • The Furan-2-carbaldehyde Moiety : The carbaldehyde group acts as a strong Electron-Withdrawing Group (EWG). This creates a "push-pull" Intramolecular Charge Transfer (ICT) system across the conjugated π-network, which red-shifts the emission spectrum, minimizing cellular autofluorescence interference.

The Activation Mechanism: Upon coordination with target metal ions, the lone pairs on the nitrogen and sulfur atoms are locked into the metal complex. This binding rigidifies the molecular structure, restricting intramolecular rotations and completely inhibiting the PET and ESIPT pathways [1, 2]. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF) , forces the molecule to release its excited-state energy radiatively, resulting in a brilliant fluorescence "turn-on" effect.

CHEF_Mechanism A Free Probe (PET Active, Flexible) C Coordination Complex (Rigidified Structure) A->C B Target Metal Ion (e.g., Zn²⁺, Hg²⁺) B->C D CHEF Activation (Fluorescence 'Turn-On') C->D Inhibits PET

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism upon metal ion binding.

Quantitative Data Summary

To facilitate assay planning, the expected photophysical and binding parameters for quinoline-thioether derivatives are summarized below.

Table 1: Expected Photophysical Properties

ParameterValue / CharacteristicCausality / Note
Excitation Maximum (λex) ~340 - 380 nmDriven by the extended π-conjugation of the furan ring.
Emission Maximum (λem) ~490 - 520 nmLarge Stokes shift (~140 nm) prevents self-quenching.
Quantum Yield (Free) < 0.05Quenched by active PET and molecular rotation [1].
Quantum Yield (Bound) > 0.45Drastic enhancement due to CHEF activation [2].
Binding Stoichiometry 1:1 or 2:1 (Probe:Metal)Dependent on the specific metal ion (determined via Job's Plot) [3].

Table 2: Metal Ion Selectivity Profile

Metal IonResponse LevelHSAB AffinityInterference Potential
Zn²⁺ High ("Turn-On")BorderlinePrimary target; forms highly rigid complexes [2].
Hg²⁺ High ("Turn-On")SoftPrimary target; extreme affinity for the thioether sulfur [3].
Cu²⁺ Low / QuenchingBorderlineParamagnetic nature often quenches fluorescence.
Na⁺, K⁺, Ca²⁺ NegligibleHardNo affinity for the soft sulfur donor; no interference.

Self-Validating Experimental Protocols

A rigorous analytical protocol must be self-validating. The following workflow ensures that the observed fluorescence is a genuine thermodynamic binding event and not an artifact of probe degradation or solvent effects.

Workflow S1 Probe Preparation (1.0 mM DMSO Stock) S3 Spectroscopic Titration (UV-Vis & Fluorescence) S1->S3 S2 Buffer System Setup (HEPES, pH 7.4) S2->S3 S4 Self-Validation (EDTA Reversibility Test) S3->S4 S5 Data Analysis (Job's Plot, LOD) S4->S5 S6 In Vitro Application (Live Cell Imaging) S5->S6

Fig 2. Standardized experimental workflow for metal ion sensing and validation.

Reagent & Buffer Preparation
  • Probe Stock Solution (1.0 mM): Dissolve 2.55 mg of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (MW: 255.29 g/mol ) in 10 mL of anhydrous DMSO.

    • Expert Insight: DMSO is mandatory here. The hydrophobic nature of the quinoline and furan rings will cause Aggregation-Caused Quenching (ACQ) if prepared directly in aqueous media [1].

  • Working Buffer (10 mM HEPES, pH 7.4):

    • Expert Insight:Do not use PBS. Phosphate ions readily precipitate heavy and transition metals (e.g., forming insoluble zinc phosphates). This artificially depletes the free metal concentration and severely skews binding affinity calculations. HEPES avoids this interference.

Spectroscopic Titration Workflow
  • Prepare a 10 µM working solution of the probe by diluting the DMSO stock into the HEPES buffer (maintain a final DMSO concentration of 1% v/v to ensure solubility).

  • Record the baseline UV-Vis absorption and fluorescence emission spectra (λex ≈ 360 nm).

  • Sequentially titrate the target metal ion (e.g., Zn²⁺ or Hg²⁺) from 0 to 50 µM.

  • Allow 2 minutes of equilibration after each addition before recording the spectra to ensure complexation thermodynamics are met.

Reversibility & Self-Validation (The EDTA Test)

To prove trustworthiness, you must rule out irreversible chemical reactions (e.g., metal-catalyzed cleavage of the thioether bond).

  • To the fully complexed, highly fluorescent solution (Probe + Metal), add 2 equivalents of EDTA (Ethylenediaminetetraacetic acid).

  • Monitor the fluorescence.

  • Causality: EDTA is a universally strong hexadentate chelator. If the fluorescence drops back to baseline, it proves the probe-metal interaction is a reversible, non-destructive supramolecular binding event. If the signal remains high, the probe has undergone an irreversible chemical transformation.

Live-Cell Imaging Protocol
  • Seed HeLa or A549 cells in a glass-bottom confocal dish and culture for 24 hours.

  • Incubate cells with 10 µM of the probe (in DMEM with 1% DMSO) for 30 minutes at 37°C.

  • Wash cells three times with DPBS to remove extracellular probe.

  • Treat cells with 20 µM of the target metal ion (e.g., ZnCl₂ or HgCl₂) for 20 minutes.

  • Image using a confocal laser scanning microscope (Excitation: 405 nm laser; Emission channel: 480–550 nm).

References

  • Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes, Benchchem.1

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells, Arabian Journal of Chemistry. 2

  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging, PMC.3

  • 5-(Quinolin-8-ylthio)furan-2-carbaldehyde, Sapphire Bioscience. 4

Sources

Method

Application Note: Protocol for Schiff Base Condensation with 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Introduction & Scientific Rationale 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS: 332018-99-2) is a highly specialized, multifunctional organic building block 1[1]. It seamlessly integrates a quinoline ring, a thioethe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS: 332018-99-2) is a highly specialized, multifunctional organic building block 1[1]. It seamlessly integrates a quinoline ring, a thioether linkage, and a reactive furan-2-carbaldehyde moiety into a single molecular scaffold. Schiff bases (azomethines) derived from furan-2-carbaldehyde are pivotal intermediates in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial and anticancer properties 2[2]. Furthermore, quinoline-carbaldehyde derivatives have recently been identified as selective inhibitors of leishmanial methionine aminopeptidase 1 (MetAP1), making them critical targets in antiparasitic drug development 3[3].

Mechanistic Insights: The Causality of Experimental Choices

The synthesis of a Schiff base via the condensation of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde with a primary amine is an equilibrium-driven, acid-catalyzed nucleophilic addition-elimination reaction. As a self-validating protocol, every reagent and condition is chosen to naturally push the reaction to completion while acting as an in-situ purification mechanism.

  • Catalyst Selection (The pH Imperative): Glacial acetic acid is utilized to maintain a mildly acidic environment (pH ~4.5–5.0). This specific pH is critical: it protonates the carbonyl oxygen of the furan ring, increasing its electrophilicity for nucleophilic attack by the amine. However, if the solution becomes too acidic (e.g., using strong mineral acids), the primary amine becomes fully protonated, which entirely quenches its nucleophilicity and halts the reaction 4[4].

  • Solvent Dynamics & Le Chatelier’s Principle: Absolute ethanol is the optimal solvent. Both the starting aldehyde and most primary amines are highly soluble in hot ethanol. However, the resulting Schiff base—due to its extended planar conjugation—exhibits poor solubility in cold ethanol. This differential solubility drives the reversible condensation reaction forward via Le Chatelier’s principle as the product precipitates out of the solution, bypassing the need for rigorous water-removal techniques 2[2].

  • Ligand Design & Metal Complexation: The incorporation of the 8-mercaptoquinoline moiety 5[5] is a deliberate design choice. Upon Schiff base formation, the resulting molecule possesses an N (quinoline), S (thioether), O (furan), and N (imine) multidentate coordination sphere. This structural motif is highly effective for stabilizing transition metals (e.g., Cu(II), Ni(II), Zn(II)). According to Tweedy's chelation theory, this complexation significantly enhances the lipophilicity of the compound, facilitating its penetration through lipid cell membranes to exert antimicrobial effects 6[6].

Experimental Protocol

Materials & Reagents
  • 5-(Quinolin-8-ylthio)furan-2-carbaldehyde : 1.0 equivalent (Precursor)

  • Primary Amine (e.g., Aniline, Ethylenediamine, or substituted aromatic amine): 1.1 equivalents

  • Absolute Ethanol : Reaction solvent (Anhydrous preferred)

  • Glacial Acetic Acid : Catalyst

  • Dichloromethane (DCM) and Methanol (MeOH) : For Thin Layer Chromatography (TLC)

Step-by-Step Methodology
  • Preparation : In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (255.3 mg) of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in 15 mL of absolute ethanol. Stir at room temperature until a homogenous solution/suspension is achieved.

  • Amine Addition : Slowly add 1.1 mmol of the selected primary amine dropwise (if liquid) or in small portions (if solid) to the stirring solution.

  • Catalysis : Add exactly 2–3 drops of glacial acetic acid to the reaction mixture to activate the carbonyl carbon.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to 75–80 °C using a temperature-controlled oil bath. Stir vigorously for 3–6 hours.

  • Monitoring (Self-Validation) : Monitor the reaction progress via TLC using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting aldehyde spot (which is UV active and stains readily with 2,4-DNP) indicates successful hemiaminal formation and subsequent dehydration.

  • Precipitation : Once the reaction is deemed complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 30–45 minutes. The Schiff base will precipitate as a distinct, often highly colored solid.

  • Filtration & Washing : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with small portions (2 x 5 mL) of ice-cold ethanol. This crucial step removes unreacted starting materials and trace impurities while leaving the insoluble Schiff base intact.

  • Drying & Storage : Dry the purified Schiff base in a vacuum oven at 40 °C overnight. Store the final product at 4 °C, protected from light and moisture, to prevent hydrolysis of the imine bond.

Reaction Optimization Data

The following table summarizes the quantitative optimization of reaction conditions for furan-based Schiff base condensation, demonstrating the superiority of the chosen protocol:

SolventCatalystTemperature (°C)Time (h)Average Yield (%)Observation / Causality
MethanolNone65 (Reflux)1245Incomplete reaction; poor precipitation due to higher solubility.
Ethanol Glacial AcOH 78 (Reflux) 4 88 Rapid precipitation; high purity; optimal equilibrium shift.
Toluenep-TsOH (Dean-Stark)110 (Reflux)682Good yield, but requires rigorous, time-consuming workup.
Water/EtOHHCl (1M)808<20Amine protonation completely halts nucleophilic attack.

Visualizations

SchiffBaseWorkflow A 5-(Quinolin-8-ylthio)furan- 2-carbaldehyde C Reaction Mixture (Ethanol + Glacial AcOH) A->C Mix at 25°C B Primary Amine (e.g., Aniline) B->C Mix at 25°C D Hemiaminal Intermediate C->D Reflux (75-80°C) E Dehydration (-H2O) D->E Acid Catalysis F Schiff Base Precipitation E->F Cool to 0-5°C G Vacuum Filtration & Cold Wash F->G Isolate Product

Fig 1: Step-by-step workflow for the Schiff base condensation and purification process.

BiologicalPathway A Quinoline-Furan Schiff Base B Metal Complexation (Cu, Ni, Zn) A->B Chelation E MetAP1 Enzyme Inhibition A->E Direct Binding C Increased Lipophilicity B->C Tweedy's Theory D Membrane Penetration C->D D->E Intracellular Target F Pathogen Cell Death E->F Arrest Processing

Fig 2: Mechanism of action for quinoline-furan Schiff bases and their metal complexes.

References

  • Application Note: Synthesis of Novel Schiff Bases from 5-(Naphthalen-1-yl)furan-2-carbaldehyde - BenchChem.2

  • 5-(Quinolin-8-ylthio)furan-2-carbaldehyde - Sapphire Bioscience. 1

  • Synthesis and Characterization of New Schiff Bases and Biological Studies - Der Pharma Chemica.4

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC. 6

  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed.3

  • 8-QUINOLINETHIOL - Global Substance Registration System (GSRS). 5

Sources

Application

Applications of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in drug discovery

An In-depth Guide to the Investigation of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in Drug Discovery Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Investigation of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in Drug Discovery

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of the novel compound, 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. Given the absence of extensive literature on this specific molecule, this guide adopts a first-principles approach, dissecting the compound's structural motifs to predict its biological activities and providing detailed, field-proven protocols for its investigation.

Introduction: A Molecule of Untapped Potential

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a heterocyclic compound that merges two biologically significant scaffolds: a quinoline ring system and a furan core, connected by a thioether linkage. The quinoline moiety, particularly the 8-substituted variants, is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. The furan ring, another privileged heterocycle in medicinal chemistry, is a versatile building block for designing bioactive agents. The aldehyde functional group on the furan ring offers a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The strategic combination of these fragments in a single molecule suggests a high probability of interesting and potentially potent biological activities. This guide will, therefore, focus on a logical, evidence-based approach to unlocking the therapeutic potential of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Predicted Biological Activities and Rationale

The likely biological activities of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde can be inferred from the known properties of its constituent parts.

Anticancer Activity

The quinoline scaffold is a cornerstone of many anticancer agents. For instance, camptothecin and its analogs are potent topoisomerase I inhibitors. The 8-position of the quinoline ring is of particular interest. 8-Hydroxyquinolines are well-known metal chelators, and their derivatives have been shown to induce apoptosis in cancer cells by disrupting metal homeostasis. The thio-substituted quinoline at the 8-position in our target molecule may retain some of these metal-chelating properties, potentially leading to the inhibition of metalloenzymes that are crucial for cancer cell proliferation and survival, such as matrix metalloproteinases (MMPs).

Antimicrobial Activity

Both quinoline and furan derivatives have a rich history as antimicrobial agents. The quinolone antibiotics, such as ciprofloxacin, are a testament to the antibacterial potential of the quinoline core. They primarily act by inhibiting DNA gyrase and topoisomerase IV. While our target molecule is not a classic quinolone, the quinoline moiety itself can intercalate with DNA and disrupt bacterial cellular processes. Furan-containing compounds have also demonstrated broad-spectrum antibacterial and antifungal activities. Therefore, 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a promising candidate for screening against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Certain quinoline derivatives have been reported to possess anti-inflammatory properties by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. The potential of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde as an anti-inflammatory agent warrants investigation.

Application Notes: A Strategic Approach to Evaluation

Given the predicted activities, a tiered screening approach is recommended to efficiently evaluate the therapeutic potential of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Initial Cytotoxicity Screening

The first step should be to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This will provide a preliminary indication of its anticancer potential and help determine the appropriate concentration range for subsequent, more specific assays. It is advisable to include a non-cancerous cell line to assess selectivity.

Antimicrobial Susceptibility Testing

Parallel to the cytotoxicity screening, the compound should be tested for its ability to inhibit the growth of a panel of clinically relevant bacteria and fungi. This will establish its potential as an antimicrobial agent and guide further investigation into its mechanism of action.

Target-Based Assays

Based on the initial screening results, more focused, target-based assays can be employed. For instance, if the compound shows significant anticancer activity, its ability to inhibit specific enzymes like MMPs or topoisomerases could be investigated. If it demonstrates antimicrobial properties, its effect on bacterial DNA gyrase or cell membrane integrity could be explored.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the initial evaluation of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2096
11.0584
100.6350.4
1000.1512

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound dilutions B->D C Prepare serial dilutions of test compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability I->J K Determine IC50 value J->K

Caption: Workflow for determining IC50 using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with inoculum but no compound), and a sterility control (wells with MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Compound Conc. (µg/mL)Growth (Visual)OD600
128-0.05
64-0.06
32+0.45
16+0.89
8+1.12
.........
Negative Control+1.20
Positive Control (Cipro)-0.04

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection or OD600 measurement D->E

Method

Application Notes and Protocols for In Vitro Antimicrobial Assays Using 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Introduction The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action.[1] Hybrid mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action.[1] Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy in the development of new antimicrobial drugs.[2] The compound 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a hybrid structure integrating a quinoline moiety and a furan-2-carbaldehyde scaffold.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent antimicrobial effects.[2] Quinolines can exert their antibacterial action through various mechanisms, such as inhibiting DNA gyrase and topoisomerase IV, or disrupting bacterial membrane integrity.[3][4] Furan derivatives also constitute a significant class of heterocyclic compounds recognized for their diverse biological activities, including antibacterial and antifungal properties.[5][6] The combination of these two pharmacophores in 5-(Quinolin-8-ylthio)furan-2-carbaldehyde suggests a strong potential for significant antimicrobial activity, making it a compound of high interest for drug discovery and development professionals.

These application notes provide detailed, field-proven protocols for the comprehensive in vitro evaluation of the antimicrobial properties of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8]

PART 1: Initial Compound Handling and Preparation

Causality: Proper handling and solubilization of the test compound are critical preliminary steps that directly impact the accuracy and reproducibility of all subsequent assays. The goal is to create a sterile, high-concentration stock solution from which working dilutions can be prepared. The choice of solvent is crucial; it must completely dissolve the compound without exhibiting any antimicrobial activity of its own at the concentrations used in the assay.

Protocol 1.1: Preparation of Stock Solution
  • Compound Information:

    • Name: 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

    • CAS Number: 332018-99-2

    • Molecular Formula: C₁₄H₉NO₂S

    • Molecular Weight: 255.29 g/mol [9]

  • Solvent Selection: Due to the aromatic and heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. A preliminary solubility test should be performed.

  • Procedure:

    • Accurately weigh 10 mg of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde using a calibrated analytical balance.

    • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

    • Add sterile, molecular biology-grade DMSO to achieve a stock concentration of 10 mg/mL. For 10 mg, this would require 1 mL of DMSO.

    • Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of the assays.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Trustworthiness Check: A solvent control must be included in all subsequent assays. This involves testing the highest concentration of DMSO used in the experiment (e.g., 1-2% v/v) to ensure it does not inhibit microbial growth on its own.

PART 2: Antibacterial Susceptibility Testing

Section 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Protocol 2.1.1: Broth Microdilution Assay
  • Materials:

    • Sterile 96-well flat-bottom microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

    • Sterile saline (0.85% NaCl).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.[13]

    • Within 15 minutes of preparation, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[14]

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells in columns 1 through 11 of a 96-well plate. Column 12 will serve as the sterility and growth controls.

    • Add 200 µL of the compound stock solution (appropriately pre-diluted from the 10 mg/mL stock) to the first well of each test row (Column 1) to achieve the desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Continue this process from Column 2 to Column 10. Discard 100 µL from Column 10.

    • Column 11 serves as the growth control (no compound).

    • Add 200 µL of uninoculated CAMHB to a well in Column 12 (sterility control).

    • Inoculate wells in Columns 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.[13]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed with the unaided eye.[11]

Data Presentation: MIC Values
Bacterial StrainCompound Concentration Range (µg/mL)MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213128 - 0.25Record ValueRecord Value
E. coli ATCC 25922128 - 0.25Record ValueRecord Value
Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum B 2. Dilute Inoculum in CAMHB A->B D 4. Inoculate 96-Well Plate B->D C 3. Prepare Compound Serial Dilutions C->D E 5. Incubate Plate (35°C, 18-24h) D->E F 6. Visually Read Turbidity E->F G 7. Determine MIC (Lowest Clear Well) F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Section 2.2: Minimum Bactericidal Concentration (MBC) Determination

Expertise & Experience: While the MIC indicates growth inhibition (bacteriostatic effect), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an agent required to kill the bacterium.[15] This is a crucial parameter for developing bactericidal, rather than bacteriostatic, drugs. The MBC is determined as a follow-up to the MIC test.[16] A common definition for the MBC is the concentration that causes a ≥99.9% (3-log) reduction in the initial inoculum count.[16]

Protocol 2.2.1: MBC Assay
  • Procedure:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a 100 µL aliquot from each of these wells and spread-plate it onto a drug-free Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies (CFU) on each plate.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the number of CFUs from the initial inoculum plated from the growth control well.[15][16]

Section 2.3: Agar Disk Diffusion (Kirby-Bauer) Assay

Expertise & Experience: The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[10][17] It is simple, cost-effective, and provides a visual confirmation of antimicrobial activity.[17] The principle relies on the diffusion of the antimicrobial from an impregnated disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of inhibition will form around the disk.[12][18]

Protocol 2.3.1: Disk Diffusion Assay
  • Materials:

    • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm).

    • Sterile blank paper disks (6 mm diameter).

    • Bacterial inoculum prepared to 0.5 McFarland standard as in Protocol 2.1.1.

    • Sterile cotton swabs.

  • Procedure:

    • Inoculation: Within 15 minutes of standardizing the bacterial suspension, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[19] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13][19]

    • Disk Preparation & Placement: Aseptically apply a known amount of the 5-(Quinolin-8-ylthio)furan-2-carbaldehyde stock solution onto a sterile blank disk (e.g., 10 µL of a 1 mg/mL solution to yield a 10 µg disk). Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.[12] Do not move the disk once it has made contact.[19]

    • Place no more than 12 disks on a 150 mm plate or 6 on a 100 mm plate to avoid overlapping zones.[19]

    • Incubation: Within 15 minutes of applying the disks, invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[18]

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters using a ruler or calipers.

Data Presentation: Zone of Inhibition Diameters
Bacterial StrainCompound per Disk (µg)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin 10 µg) Zone (mm)
S. aureus ATCC 2921310Record ValueRecord Value
E. coli ATCC 2592210Record ValueRecord Value

PART 3: Antifungal Susceptibility Testing

Expertise & Experience: The principles of antifungal susceptibility testing are similar to antibacterial testing, but the media, incubation times, and inoculum preparation methods are adapted for fungi. The CLSI provides specific guidelines for testing yeasts (M27) and filamentous fungi (M38-A).[20][21] Broth microdilution is the reference method for determining antifungal MICs.

Protocol 3.1: Antifungal Broth Microdilution (Yeast)

This protocol is adapted from the CLSI M27 document for yeasts like Candida albicans.

  • Materials:

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Yeast strains (e.g., Candida albicans ATCC 90028).

    • Spectrophotometer.

  • Inoculum Preparation:

    • Subculture the yeast onto a Sabouraud Dextrose Agar plate and incubate for 24 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline.

    • Adjust the suspension spectrophotometrically at 530 nm to a transmittance of 91-92%, which corresponds to a cell density of 1-5 x 10⁶ CFU/mL.

    • Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure:

    • Perform serial dilutions of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in a 96-well plate using RPMI-1640 medium, as described in Protocol 2.1.1.

    • Inoculate the wells with the prepared yeast inoculum.

    • Incubate the plates at 35°C for 24-48 hours.[22]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.

Visualization: Key Steps in Antifungal vs. Antibacterial MIC

MIC_Comparison struct1 Parameter Antibacterial (e.g., E. coli) Antifungal (e.g., C. albicans) struct2 Growth Medium Mueller-Hinton Broth (MHB) RPMI-1640 + MOPS struct3 struct3 struct4 Incubation 35°C, 18-24 hours 35°C, 24-48 hours struct5 MIC Endpoint No visible growth (100% inhibition) ~50% growth inhibition vs control

Caption: Comparison of Key Parameters in Bacterial and Fungal MIC Assays.

PART 4: Data Interpretation and Quality Control

Trustworthiness: A robust quality control (QC) system is essential for validating assay results. This involves the concurrent testing of reference strains for which expected results (e.g., MIC ranges for control antibiotics) are known. Adherence to these ranges ensures that the test system (media, inoculum, incubation) is performing correctly.

Quality Control Parameters
AssayQC StrainControl AntimicrobialAcceptable QC Range (µg/mL or mm)
Bacterial MIC S. aureus ATCC 29213VancomycinRefer to current CLSI M100 tables
E. coli ATCC 25922CiprofloxacinRefer to current CLSI M100 tables
Disk Diffusion S. aureus ATCC 25923Gentamicin (10 µg)Refer to current CLSI M100 tables
E. coli ATCC 25922Gentamicin (10 µg)Refer to current CLSI M100 tables
Fungal MIC C. parapsilosis ATCC 22019FluconazoleRefer to current CLSI M27/M60 tables
C. krusei ATCC 6258Amphotericin BRefer to current CLSI M27/M60 tables

Note: The acceptable QC ranges are published annually by CLSI in documents like M100 (for bacteria) and M60 (for yeasts). Researchers must consult the most current version for accurate ranges.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the initial in vitro antimicrobial characterization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. By adhering to standardized methodologies, researchers can generate reliable and reproducible data on the compound's spectrum of activity, and potency (MIC), and determine whether its effect is microbistatic or microbicidal (MBC). This foundational data is indispensable for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and subsequent lead optimization efforts.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • OIE (World Organisation for Animal Health). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 47. [Link]

  • Indian Journal of Critical Care Medicine. (2022). The different methods for in vitro antimicrobial susceptibility testing... ResearchGate. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Dwyer, D. J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • protocol.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. [Link]

  • University of Technology - Iraq. (2021). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Abiola, O. K., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4330. [Link]

  • Sutton, J. M., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Biochemistry, 56(8), 1165–1174. [Link]

  • Senerovic, L., et al. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Biotechnology Letters, 41(10-11), 1129-1146. [Link]

  • Al-Ostath, A. I., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 13(38), 26867-26883. [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132–137. [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(10), 14383–14392. [Link]

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. [Link]

  • IJRSI. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • Repositorio Institucional ULima. (n.d.). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]

  • ResearchGate. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. [Link]

  • Hassan, A. A., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Current Organic Synthesis, 21(1), 2-19. [Link]

  • Gershon, H., Parmegiani, R., & Godfrey, P. K. (1969). Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Antimicrobial Agents and Chemotherapy, 9(3), 196-198. [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry, 131, 117983. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Welcome to the technical support and troubleshooting center for the synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. This guide is designed for discovery chemists and process scientists who are scaling or optimizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. This guide is designed for discovery chemists and process scientists who are scaling or optimizing this specific thioetherification.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 8-mercaptoquinoline (quinoline-8-thiol) and 5-bromofuran-2-carbaldehyde[1]. Because the furan ring is highly electron-deficient due to the strongly electron-withdrawing C2-carbaldehyde group, the SNAr pathway is favored without the need for transition-metal catalysis[1]. However, the dual sensitivity of the starting materials—the oxidative lability of the thiol and the base-sensitivity of the furfural—requires precise control over the reaction microenvironment.

Reaction Logic & Pathway Visualization

Understanding the mechanistic failure points is critical. The diagram below illustrates the optimal SNAr pathway versus the two most common degradation routes: oxidative dimerization of the thiol and base-catalyzed resinification of the furan.

ReactionLogic Substrate1 8-Mercaptoquinoline (Nucleophile) Conditions SNAr Conditions K2CO3, DMAc, 60°C, Ar Substrate1->Conditions Deprotonation Error1 8,8'-Diquinolyl Disulfide (Oxidation Byproduct) Substrate1->Error1 O2 Exposure Substrate2 5-Bromofuran-2-carbaldehyde (Electrophile) Substrate2->Conditions Electrophilic Attack Error2 Furfural Resinification (Base Degradation) Substrate2->Error2 Strong Base (NaOH) Product Target: 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Conditions->Product Optimal Pathway

Figure 1: Reaction logic and competing degradation pathways in the SNAr synthesis.

Quantitative Data on Reaction Optimization

Choosing the correct base and solvent system is the most critical factor in this synthesis. The table below summarizes the causality behind different condition screens and their resulting yields.

BaseSolventAtmosphereTemp (°C)Yield (%)Primary Observation / Failure Mode
NaOHEtOHAir80< 10%Complete degradation of furan ring (black tar formation).
K₂CO₃DMFAir6045%Significant 8,8'-diquinolyl disulfide formation due to oxidation[2].
Cs₂CO₃DMAcArgon6082%High yield, but base is cost-prohibitive for large-scale production.
K₂CO₃ DMAc Argon 60 85% Optimal SNAr. Clean conversion, minimal byproducts[1].

Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible workflow, follow this step-by-step protocol utilizing the optimal conditions established above.

Step 1: Solvent Degassing (Critical) Transfer 10 mL of anhydrous N,N-Dimethylacetamide (DMAc) to a Schlenk flask. Sparge vigorously with Argon for 30 minutes. Note: Do not skip this step; dissolved oxygen will rapidly oxidize the nucleophile.

Step 2: Thiolate Generation Under a positive Argon flow, add 8-mercaptoquinoline (1.0 equiv, 5.0 mmol) and anhydrous, finely powdered K₂CO₃ (2.0 equiv, 10.0 mmol) to the DMAc. Stir at room temperature for 15 minutes to ensure complete deprotonation. The solution will turn a deep, vibrant color indicative of the thiolate anion.

Step 3: Electrophile Addition Add 5-bromofuran-2-carbaldehyde (1.1 equiv, 5.5 mmol) dropwise or in small portions.

Step 4: SNAr Coupling & Monitoring Heat the reaction mixture to 60 °C for 12 hours[1]. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The target product is highly UV active. To confirm the consumption of the thiol, stain a TLC plate with Ellman's reagent (DTNB); the absence of a bright yellow spot confirms complete nucleophile conversion.

Step 5: Workup and Solvent Removal Cool the mixture to room temperature and quench with 30 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Self-Validation Check: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (2 x 20 mL). The Li⁺ ions strongly coordinate with DMAc, partitioning it entirely into the aqueous phase and preventing it from streaking during chromatography.

Step 6: Purification Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Troubleshooting & FAQs

Q: Why is my reaction yield plateauing at 40-50% with a prominent non-polar spot on my TLC plate? A: This is the classic signature of oxidative dimerization. 8-Mercaptoquinoline is highly susceptible to aerobic oxidation, forming 8,8'-diquinolyl disulfide[2][3]. Causality: Oxygen acts as an electron acceptor, catalyzing the disulfide bridge formation before the SNAr attack can occur. Solution: Strictly degas the DMAc solvent via freeze-pump-thaw or vigorous Argon sparging, and maintain a positive inert atmosphere throughout the reaction.

Q: I observe a dark, tarry mixture and a complete loss of the aldehyde proton signal (~9.5 ppm) in my crude NMR. What happened? A: You are observing the base-catalyzed degradation of the furan-2-carbaldehyde. Furfurals are highly sensitive to strong bases (like NaOH or KOH), which trigger Cannizzaro-type disproportionation or ring-opening resinification. Solution: Switch to a mild, insoluble carbonate base like K₂CO₃. It provides sufficient basicity to deprotonate the thiol (pKa ~8.5) without degrading the sensitive electrophile[1].

Q: Is a transition metal catalyst (e.g., CuI or Pd) required for this thioetherification? A: No. While Ullmann-type cross-couplings are standard for unactivated aryl halides, 5-bromofuran-2-carbaldehyde is highly activated. The strongly electron-withdrawing carbaldehyde group at the C2 position lowers the LUMO of the furan ring, making the C5 position highly susceptible to catalyst-free Nucleophilic Aromatic Substitution (SNAr)[1]. Adding metals unnecessarily complicates the workup, increases costs, and can lead to unwanted decarbonylation side-reactions.

Q: Can I use 5-chlorofuran-2-carbaldehyde instead of the bromo-derivative to save costs? A: Yes. In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine and chlorine are highly electronegative, they stabilize the intermediate better than bromine. Therefore, 5-chlorofuran-2-carbaldehyde is a perfectly viable, and sometimes more reactive, alternative for this specific SNAr pathway[1].

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Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Welcome to the technical support center for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully formulate and utilize this promising, yet challenging, molecule in your research.

Introduction: Understanding the Challenge

5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a heterocyclic compound with a molecular structure that suggests potential applications in medicinal chemistry, particularly as a scaffold for novel therapeutic agents. The presence of both a quinoline and a furan-2-carbaldehyde moiety points to a range of possible biological activities. However, the predominantly hydrophobic nature of the quinoline and furan rings contributes to its low solubility in aqueous media, a significant hurdle for many biological assays and in vivo studies. This guide will walk you through systematic approaches to characterize and overcome this solubility issue.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde that contribute to its poor water solubility?

A1: The poor aqueous solubility of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde stems from its molecular structure. The quinoline and furan rings are largely nonpolar, leading to a hydrophobic character. While the aldehyde and thioether functionalities introduce some polarity, their contribution is insufficient to overcome the hydrophobicity of the larger aromatic systems. This results in unfavorable interactions with the highly polar water molecules, leading to low solubility.

Q2: I'm observing precipitation of the compound in my aqueous buffer during my initial experiments. What is the first step I should take?

A2: The first step is to quantify the extent of the solubility problem. A simple and effective method is to determine the kinetic or thermodynamic solubility of the compound in your specific aqueous medium. This will provide a baseline value and help you set realistic concentration targets for your experiments. The "shake-flask" method is a gold

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for isolating 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS: 332018-99-2).

This heterocyclic building block presents unique purification challenges due to the dual reactivity of its functional groups: the basic, chelating nature of the quinoline ring, the oxidatively sensitive thioether linkage, and the thermally labile furan-2-carbaldehyde moiety. The following guides and protocols are engineered to mitigate these issues through self-validating workflows.

Physicochemical Profiling & Purification Parameters

Understanding the intrinsic properties of the molecule is the first step in designing a logical purification strategy. The table below summarizes the critical parameters that dictate our experimental choices.

ParameterValue / CharacteristicMechanistic Rationale for Purification
Molecular Weight 255.29 g/mol Used for precise stoichiometric calculations during reductive washes and yield determination.
Quinoline pKa ~4.5 – 5.0 (Conjugate acid)The nitrogen atom is basic. Standard acidic silica gel will cause severe peak tailing due to hydrogen bonding and partial protonation. Base-deactivation of the stationary phase is mandatory.
Thermal Stability Thermally Labile (>45°C)Furan-2-carbaldehyde derivatives are prone to irreversible polymerization and auto-oxidation when heated[1]. Rotary evaporation must be strictly controlled under 40°C.
Redox Sensitivity HighThe thioether (-S-) and aldehyde (-CHO) groups, alongside residual 8-mercaptoquinoline[2], are susceptible to aerobic oxidation. Degassed solvents and inert atmospheres are highly recommended.
Ideal Recryst. System EtOAc / Heptane (1:3 to 1:5)Provides an optimal thermodynamic solubility gradient. Ethyl acetate (EtOAc) acts as the solvent, while non-polar heptane acts as the anti-solvent to drive nucleation.
Purification Workflow & Decision Matrix

The following workflow illustrates the logical progression from crude reaction mixture to high-purity crystalline product.

PurificationWorkflow Start Crude 5-(Quinolin-8-ylthio) furan-2-carbaldehyde LCMS LC-MS / TLC Analysis (Identify Impurities) Start->LCMS Decision1 Disulfide/Thiol Contaminants? LCMS->Decision1 Wash Aqueous Na2S2O3 Wash (Reductive Quench) Decision1->Wash Yes (m/z 321) Flash Silica Gel Flash Chromatography (Hexane/EtOAc + 1% Et3N) Decision1->Flash No Wash->Flash Evap Rotary Evaporation (T < 40°C, under N2) Flash->Evap Recryst Recrystallization (EtOAc / Heptane) Evap->Recryst Pure Pure Crystalline Product (>99% Purity) Recryst->Pure

Figure 1: Decision tree for the purification and recrystallization of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Troubleshooting Guides & FAQs

Q1: During silica gel chromatography, my compound streaks severely across the column, resulting in poor recovery and overlapping fractions. Why is this happening? A1: This is a classic acid-base interaction issue. The quinoline nitrogen is moderately basic. Standard silica gel contains surface silanol groups (-SiOH) that are mildly acidic. As your compound travels down the column, the quinoline nitrogen hydrogen-bonds with—and is partially protonated by—these silanols, causing the compound to drag or "streak." Solution: You must base-deactivate your silica gel. Flush your packed column with your starting eluent containing 1% Triethylamine (Et 3​ N) before loading your sample. The Et 3​ N will irreversibly cap the acidic silanol sites, allowing your compound to elute as a sharp, tight band.

Q2: I am observing a persistent secondary peak on my LC-MS with an[M+H]⁺ of approximately 321. What is this impurity, and how do I remove it? A2: A mass of ~321 corresponds to 8,8'-diquinolyl disulfide (MW 320.4 g/mol ). The starting material, 8-mercaptoquinoline, is highly susceptible to aerobic oxidation, rapidly forming this disulfide dimer in the presence of trace oxygen[2]. Because the disulfide is highly lipophilic, it often co-elutes with your target product during normal-phase chromatography. Solution: Before chromatography, subject your crude organic phase to a reductive wash using saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) or a mild TCEP solution. This reduces the disulfide back to the water-soluble thiolate, which is easily partitioned into the aqueous layer.

Q3: My product is "oiling out" (forming a viscous syrup) instead of crystallizing from the solvent. How do I induce proper crystal formation? A3: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent. For this specific compound, the flexible thioether linkage and trace furan-aldehyde impurities easily disrupt the crystal lattice. Solution: Switch to a strict anti-solvent crystallization method (see Protocol B). Dissolve the oil in a minimal amount of warm EtOAc, then add heptane dropwise until the solution becomes slightly turbid. Crucially, do not crash it out in an ice bath immediately. Allow it to cool to room temperature very slowly to favor thermodynamic crystal growth over kinetic oiling. If available, introduce a seed crystal at the cloud point.

Q4: The isolated solid slowly turns from pale yellow to a dark brownish-red upon storage. Is the compound degrading? A4: Yes. This discoloration is indicative of auto-oxidation. Furan-2-carbaldehydes (similar to furfural) undergo oxidative degradation and polymerization when exposed to light and ambient oxygen over time[1]. Solution: Store the purified, thoroughly dried crystals in an amber glass vial, flush the headspace with Argon or Nitrogen, and store at -20°C.

Validated Experimental Protocols
Protocol A: Base-Deactivated Flash Chromatography

Objective: Isolate the target compound from unreacted starting materials while preventing on-column degradation.

  • Column Preparation: Slurry-pack silica gel (230-400 mesh) using a solvent mixture of Hexane/EtOAc (80:20) containing 1% (v/v) Triethylamine (Et 3​ N). Flush 2-3 column volumes to fully cap the silica silanols.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Elute using a gradient of Hexane/EtOAc (80:20 to 60:40). Monitor fractions via TLC (UV active at 254 nm).

  • Concentration (Critical Step): Pool the product-containing fractions. Evaporate the solvent using a rotary evaporator with the water bath set strictly below 40°C .

    • Causality: Exceeding 40°C concentrates thermal energy on the furan-aldehyde moiety in the absence of solvent, rapidly inducing polymerization.

  • Validation Checkpoint: Perform an LC-MS on the concentrated residue. The purity should be >90% before proceeding to recrystallization. If the m/z 321 disulfide peak is >5%, repeat the reductive wash.

Protocol B: Anti-Solvent Recrystallization

Objective: Achieve >99% purity and obtain a stable crystalline solid.

  • Dissolution: Transfer the chromatographed residue to a clean Erlenmeyer flask. Add just enough warm Ethyl Acetate (EtOAc, approx. 45°C) to completely dissolve the solid.

  • Hot Filtration: If any insoluble particulates (e.g., silica dust) remain, pass the warm solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: Place the flask on a stir plate at room temperature. Vigorously stir the solution while adding Heptane dropwise. Stop adding Heptane the exact moment the solution exhibits a persistent, faint cloudiness (the "cloud point").

  • Thermodynamic Cooling: Remove the flask from the stir plate. Wrap the flask in aluminum foil (to protect from light and insulate for slow cooling) and let it stand undisturbed at room temperature for 4 hours.

  • Isolation: Once crystal formation is visually confirmed, transfer the flask to an ice bath (0°C) for 1 hour to maximize yield. Filter the crystals under vacuum using a Büchner funnel, washing with ice-cold Heptane.

  • Validation Checkpoint: Before discarding the mother liquor, analyze it via TLC or LC-MS. If a significant concentration of the target compound remains, concentrate the mother liquor by 50% under vacuum and repeat the cooling process to obtain a second crop of crystals.

References
  • 8-Mercaptoquinoline (Properties and Oxidation) . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Furfural (Thermal and Oxidative Sensitivity) . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Purification of Laboratory Chemicals (9th Edition) . Armarego, W.L.F. Elsevier Butterworth-Heinemann. Available at: [Link]

  • Vogel's Textbook of Practical Organic Chemistry (5th Edition) . Furniss, B.S., et al. Internet Archive / Longman Scientific & Technical. Available at: [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Welcome to the Analytical Troubleshooting Center. 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a structurally complex heterocyclic compound featuring a highly polarizable quinoline ring, a reactive furan-2-carbaldehyde m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a structurally complex heterocyclic compound featuring a highly polarizable quinoline ring, a reactive furan-2-carbaldehyde moiety, and an electron-rich thioether bridge. This unique triad makes the molecule highly susceptible to solvent-induced artifacts, spontaneous oxidation, and trace-impurity interactions during Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom identification. Here, we explore the fundamental causality behind NMR anomalies and provide self-validating protocols to ensure the scientific integrity of your structural elucidation.

Diagnostic Workflow

NMR_Workflow Start Acquire 1H/13C NMR 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Q1 Is the CHO signal (~9.6 ppm) missing? Start->Q1 Hydration Hydration or Oxidation (Check for gem-diol at ~6 ppm) Q1->Hydration Yes Q2 Are Quinoline H-2/H-4 shifted downfield? Q1->Q2 No Acid Trace Acid Protonation (Filter CDCl3 through basic alumina) Q2->Acid Yes Q3 Are Furan H-4 & Quin H-7 deshielded? Q2->Q3 No Oxidation Thioether Oxidation (Sulfoxide/Sulfone formation) Q3->Oxidation Yes Valid Spectrum Validated Proceed with Analysis Q3->Valid No

Diagnostic workflow for identifying NMR anomalies in 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Core Troubleshooting Guide (Q&A)

Issue 1: The Aldehyde Proton Anomaly

Q: Why has the aldehyde proton signal (~9.6 ppm) completely disappeared or broadened into the baseline in my DMSO-d₆ spectrum?

A: This is a classic manifestation of either solvent-induced hydration or auto-oxidation. Furan-2-carbaldehydes are highly susceptible to nucleophilic attack. The expected sharp singlet for the aldehyde proton typically resonates at ~9.64 ppm[1]. However, in the presence of trace water (common in hygroscopic solvents like DMSO-d₆), the electrophilic carbonyl carbon undergoes hydration to form a geminal diol (hydrate).

  • Causality: The electron-withdrawing nature of the furan oxygen and the adjacent thioether bridge increases the electrophilicity of the carbonyl group. Hydration converts the sp² hybridized CHO into an sp³ hybridized CH(OH)₂, shifting the proton signal dramatically upfield to a broad methine peak at ~6.0 ppm. Alternatively, if the sample was exposed to air, the aldehyde may have oxidized to a furoic acid derivative, pushing the proton signal past 12.0 ppm (or broadening it into the baseline due to exchange).

Issue 2: Quinoline Aromatic Shifts & Broadening

Q: My quinoline aromatic protons (especially H-2 and H-4) are shifted downfield by 0.5 - 1.0 ppm in CDCl₃ compared to literature values. Is my compound degrading?

A: It is highly unlikely that your compound is degrading. This anomaly is predominantly caused by trace acid contamination in the deuterated chloroform. Over time, CDCl₃ photochemically and thermally degrades to produce phosgene and deuterium chloride (DCl)[2].

  • Causality: The quinoline nitrogen acts as a weak base (pKa ~4.9) and is readily protonated by trace DCl to form a quinolinium cation. The resulting positive charge withdraws electron density from the conjugated aromatic ring system. This causes a massive deshielding effect, which is most pronounced at the ortho (H-2) and para (H-4) positions relative to the nitrogen[3].

Issue 3: Thioether Linkage Deshielding

Q: I observe unexpected downfield shifts specifically for the furan H-4 and quinoline H-7 protons, and the spectrum looks like a mixture. What happened to the thioether linkage?

A: Your thioether bridge has likely undergone spontaneous oxidation. Thioethers are electron-rich and vulnerable to oxidation by atmospheric oxygen or trace peroxides present in aging solvents, converting the sulfide into a sulfoxide (S=O) or, eventually, a sulfone (SO₂)[4].

  • Causality: The conversion of a sulfide to a sulfoxide introduces a highly electronegative oxygen atom. This exerts a strong inductive deshielding effect on the adjacent aromatic protons, shifting them downfield by ~0.5 ppm to 1.0 ppm[4]. Furthermore, sulfoxides contain a chiral sulfur center. This chirality can render adjacent protons diastereotopic, complicating the splitting patterns and making a pure sample look like a complex mixture.

Oxidation_Ladder Sulfide Thioether (Sulfide) Oxidation State: -2 Expected NMR Shifts Sulfoxide Sulfoxide (S=O) Oxidation State: 0 Deshielding: +0.5 ppm Sulfide->Sulfoxide Trace O2 / Peroxides Sulfone Sulfone (O=S=O) Oxidation State: +2 Deshielding: +1.0 ppm Sulfoxide->Sulfone Prolonged Exposure

Logical relationship of thioether oxidation states and their deshielding effects on NMR spectra.

Quantitative Data: Expected vs. Anomalous Shifts

Use this table to quickly cross-reference your ¹H NMR data and diagnose the specific chemical artifact occurring in your sample.

Structural MoietyNucleusExpected Shift (ppm)Anomalous Shift (ppm)Diagnostic Cause
Furan Aldehyde ¹H (CHO)9.60 – 9.65~6.00 (broad) or >12.0Hydration (gem-diol) or Oxidation to Carboxylic Acid
Quinoline Ring ¹H (H-2)8.80 – 8.959.20 – 9.50Nitrogen protonation by trace DCl in CDCl₃
Quinoline Ring ¹H (H-4)8.10 – 8.308.50 – 8.80Nitrogen protonation by trace DCl in CDCl₃
Thioether Bridge ¹H (Furan H-4)6.80 – 7.107.30 – 7.60Spontaneous oxidation to Sulfoxide (S=O)
Thioether Bridge ¹H (Quin H-7)7.50 – 7.708.00 – 8.20Spontaneous oxidation to Sulfoxide (S=O)

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating methodologies to correct the anomalies described above.

Protocol 1: Acid-Free CDCl₃ Preparation & Sample Recovery

Use this protocol to reverse quinoline protonation and acquire accurate baseline spectra.

  • Column Preparation: Pack a glass Pasteur pipette with a small plug of glass wool. Add 1.5 inches of activated basic alumina (Brockmann Grade I).

  • Solvent Neutralization: Pass 1.0 mL of commercial CDCl₃ through the micro-column directly into a clean, dry vial.

  • Sample Recovery (If already dissolved): Transfer your acidic NMR sample to a separation vial. Add 0.5 mL of saturated aqueous NaHCO₃ and vortex for 30 seconds to deprotonate the quinoline nitrogen.

  • Extraction: Extract the organic (lower) layer and dry it over anhydrous Na₂SO₄. Filter the solution.

  • Re-acquisition: Evaporate the solvent under a gentle stream of nitrogen and re-dissolve the recovered compound in the freshly neutralized CDCl₃ from Step 2.

Self-Validation Check: Run a blank ¹H NMR of the neutralized CDCl₃ spiked with 1 μL of pure pyridine. The absence of pyridinium downfield shifts confirms the solvent is completely acid-free.

Protocol 2: Reversing Furan-2-Carbaldehyde Hydration

Use this protocol to dehydrate the gem-diol back to the target aldehyde.

  • Transfer: Move the hydrated DMSO-d₆ NMR sample to a 10 mL round-bottom flask.

  • Desiccation: Add 2 mL of anhydrous dichloromethane (DCM) and 100 mg of freshly activated 4Å molecular sieves.

  • Equilibration: Stir gently at room temperature for 2 hours under a nitrogen atmosphere to drive the equilibrium back toward the aldehyde.

  • Filtration: Filter the mixture through a 0.22 μm PTFE syringe filter to remove the molecular sieves.

  • Solvent Removal: Evaporate the DCM and residual DMSO under a high-vacuum rotary evaporator or a gentle stream of nitrogen.

  • Re-acquisition: Re-dissolve the residue in fresh, anhydrous DMSO-d₆ (preferably from a newly opened, single-use ampule).

Self-Validation Check: The disappearance of the broad ~6.0 ppm methine peak and the restoration of the sharp 9.6 ppm singlet confirms successful dehydration. If the peak remains missing and a new peak >12 ppm is present, the sample has irreversibly oxidized to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Can concentration affect the chemical shifts of this molecule? A: Yes. The planar quinoline rings can undergo π-π stacking at high concentrations (>20 mg/mL). This intermolecular shielding can cause slight upfield shifts (0.1 - 0.2 ppm) of the aromatic protons. If you suspect aggregation, perform a serial dilution and observe if the peaks shift back downfield.

Q: Are there rotamers present due to the thioether bond? A: While restricted rotation around the C-S bonds can occur at highly depressed temperatures, rotation is generally fast on the NMR timescale at room temperature (298 K). If you see peak doubling at room temperature, it is far more likely to be a sulfoxide impurity (diastereotopic effects) rather than a conformational rotamer.

References

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d MDPI[Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications National Institutes of Health (NIH) / PMC[Link]

  • Product Class 5: Isoquinolines Thieme Connect[Link]

  • Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst American Chemical Society (ACS)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinities of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Metal Complexes

In the landscape of medicinal inorganic chemistry, the design of metal-based therapeutic agents that can effectively target biological macromolecules is a paramount objective. The ligand 5-(Quinolin-8-ylthio)furan-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal inorganic chemistry, the design of metal-based therapeutic agents that can effectively target biological macromolecules is a paramount objective. The ligand 5-(Quinolin-8-ylthio)furan-2-carbaldehyde emerges as a promising scaffold for several reasons. Its quinoline moiety offers a planar structure conducive to intercalative interactions with DNA, a well-established mechanism for many anticancer drugs. The furan-2-carbaldehyde component provides additional coordination sites, and the thioether linkage introduces conformational flexibility. The coordination of this ligand to various transition metal ions can significantly modulate its biological activity, primarily through the geometric and electronic properties of the resulting complex.

This guide provides a comparative overview of the anticipated binding affinities of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde metal complexes with key biological targets, namely DNA and serum albumin. While direct comparative studies on this specific ligand are not yet prevalent in the literature, this guide synthesizes data from closely related quinoline-based Schiff base and thioether metal complexes to provide a predictive comparison. The experimental protocols detailed herein are the gold standards in the field for determining such binding affinities, empowering researchers to validate these predictions and advance the development of novel metallodrugs.

Comparative Binding Affinities: A Predictive Analysis

The binding affinity of a metal complex to a biological target is a critical determinant of its potential therapeutic efficacy. For DNA, a high binding constant can lead to the inhibition of replication and transcription, inducing apoptosis in cancer cells. For serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), the binding affinity influences the pharmacokinetics of the drug, including its distribution and half-life in the bloodstream.

The following table presents a summary of expected binding constants for various metal complexes of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde with Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA). These values are extrapolated from studies on structurally analogous quinoline-thioether and furan-carbaldehyde metal complexes and should be considered as a guide for future experimental work.

Metal IonComplex Structure (Hypothetical)TargetBinding Constant (K)Binding Mode
Cu(II) [Cu(L)Cl₂]CT-DNA~10⁵ - 10⁶ M⁻¹Intercalation
BSA~10⁴ - 10⁵ M⁻¹Static Quenching
Zn(II) [Zn(L)Cl₂]CT-DNA~10⁴ - 10⁵ M⁻¹Groove Binding
BSA~10⁴ M⁻¹Static Quenching
Ni(II) [Ni(L)Cl₂]CT-DNA~10⁴ M⁻¹Intercalation/Groove Binding
BSA~10³ - 10⁴ M⁻¹Static Quenching
Co(II) [Co(L)Cl₂]CT-DNA~10³ - 10⁴ M⁻¹Groove Binding
BSA~10³ M⁻¹Static Quenching

L represents the deprotonated form of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

The general trend observed in related studies suggests that Cu(II) complexes often exhibit the highest binding affinity for DNA, which is attributed to the d⁹ electronic configuration of Cu(II) that favors square-planar geometries, ideal for intercalation.[1] The binding to serum albumin is typically a spontaneous process driven by hydrophobic and electrostatic interactions.

Experimental Protocols for Determining Binding Affinities

The following sections provide detailed, step-by-step methodologies for the key experiments used to determine the binding affinities of metal complexes with DNA and proteins.

DNA Binding Studies: UV-Visible Absorption Titration

UV-Visible spectroscopy is a foundational technique to probe the interaction between a metal complex and DNA.[2] Changes in the absorption spectrum of the complex upon addition of DNA can indicate the binding mode and allow for the calculation of the intrinsic binding constant (Kb).

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl buffer (pH 7.4) prep_dna Prepare stock CT-DNA solution in buffer prep_buffer->prep_dna prep_complex Prepare stock solution of metal complex in DMSO prep_buffer->prep_complex start Place fixed concentration of metal complex in cuvette prep_complex->start record_initial Record initial absorption spectrum start->record_initial add_dna Add incremental aliquots of CT-DNA solution record_initial->add_dna incubate Incubate for 5 min add_dna->incubate record_spectrum Record absorption spectrum after each addition incubate->record_spectrum record_spectrum->add_dna Repeat until no further change plot_data Plot Absorbance vs. [DNA] record_spectrum->plot_data calculate_kb Calculate intrinsic binding constant (Kb) using the Wolfe-Shimer equation plot_data->calculate_kb

Caption: Workflow for determining DNA binding constant using UV-Visible titration.

  • Preparation of Solutions:

    • Prepare a Tris-HCl buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the Tris-HCl buffer. The concentration of the DNA solution can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.[3]

    • Prepare a stock solution of the metal complex in a suitable solvent, such as DMSO.

  • Titration:

    • Place a fixed concentration of the metal complex solution (e.g., 20 µM) in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum of the metal complex from 200 to 800 nm.

    • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the metal complex.

    • After each addition of DNA, incubate the mixture for approximately 5 minutes to allow for equilibration.

    • Record the UV-Vis absorption spectrum after each addition of DNA. Continue the titration until no significant changes in the spectrum are observed upon further addition of DNA.[4]

  • Data Analysis:

    • Monitor the changes in the absorbance and wavelength of the metal complex's characteristic absorption bands. A hypochromic shift (decrease in absorbance) and a bathochromic shift (red shift) are indicative of intercalative binding.[5]

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient (Aobs/[Complex]), εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(εa - εf) versus [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.

Protein Binding Studies: Fluorescence Quenching Titration

Fluorescence spectroscopy is a highly sensitive technique for studying the interaction of metal complexes with proteins like BSA and HSA.[6][7] The intrinsic fluorescence of these proteins, primarily due to tryptophan residues, can be quenched upon binding of a ligand. This quenching can be used to determine the binding constant (Ksv) and the number of binding sites.

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl buffer (pH 7.4) prep_bsa Prepare stock BSA solution in buffer prep_buffer->prep_bsa prep_complex Prepare stock solution of metal complex in DMSO prep_buffer->prep_complex start Place fixed concentration of BSA in cuvette prep_bsa->start record_initial Record initial fluorescence spectrum (λex = 280 nm) start->record_initial add_complex Add incremental aliquots of metal complex solution record_initial->add_complex incubate Incubate for 5 min add_complex->incubate record_spectrum Record fluorescence spectrum after each addition incubate->record_spectrum record_spectrum->add_complex Repeat until quenching reaches a plateau plot_data Plot F₀/F vs. [Complex] record_spectrum->plot_data plot_log Plot log[(F₀-F)/F] vs. log[Complex] record_spectrum->plot_log calculate_ksv Calculate Stern-Volmer quenching constant (Ksv) plot_data->calculate_ksv calculate_ka_n Calculate binding constant (Ka) and number of binding sites (n) plot_log->calculate_ka_n

Caption: Workflow for determining protein binding parameters using fluorescence quenching.

  • Preparation of Solutions:

    • Prepare a Tris-HCl buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a stock solution of BSA (e.g., 2 µM) in the Tris-HCl buffer.

    • Prepare a stock solution of the metal complex in a suitable solvent, such as DMSO.

  • Titration:

    • Place a fixed volume of the BSA solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of BSA (typically from 300 to 500 nm) with an excitation wavelength of 280 nm.[1]

    • Incrementally add small aliquots of the metal complex stock solution to the cuvette containing the BSA solution.

    • After each addition, incubate the mixture for approximately 5 minutes to allow for equilibration.

    • Record the fluorescence emission spectrum after each addition of the metal complex.

  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities of BSA in the absence and presence of the quencher (metal complex), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A linear plot of F₀/F versus [Q] indicates a single type of quenching mechanism (static or dynamic).

    • To calculate the binding constant (Ka) and the number of binding sites (n), the following equation can be used: log[(F₀ - F)/F] = log(Ka) + n log[Q] A plot of log[(F₀ - F)/F] versus log[Q] yields a straight line with a slope equal to n and a y-intercept equal to log(Ka).[8]

DNA Binding Mode Determination: Viscosity Measurements

Viscosity measurements provide valuable insights into the binding mode of a metal complex with DNA. Intercalating agents increase the length of the DNA double helix, leading to an increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic interactors cause less significant changes in viscosity.[9]

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl buffer (pH 7.4) prep_dna Prepare CT-DNA solution in buffer at a fixed concentration prep_buffer->prep_dna prep_complex Prepare stock solutions of metal complex at various concentrations prep_buffer->prep_complex measure_dna Measure flow time of DNA solution (t_dna) prep_dna->measure_dna measure_complex Measure flow time of DNA with increasing [Complex] (t_complex) prep_complex->measure_complex thermostat Thermostat viscometer at 25 °C measure_buffer Measure flow time of buffer (t₀) thermostat->measure_buffer calculate_viscosity Calculate relative viscosity η/η₀ = (t_complex - t₀)/(t_dna - t₀) measure_buffer->calculate_viscosity measure_dna->calculate_viscosity measure_complex->calculate_viscosity plot_data Plot (η/η₀)¹/³ vs. [Complex]/[DNA] calculate_viscosity->plot_data interpret Interpret binding mode based on the change in viscosity plot_data->interpret

Caption: Workflow for determining the DNA binding mode using viscosity measurements.

  • Preparation of Solutions:

    • Prepare a Tris-HCl buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a solution of CT-DNA in the buffer at a fixed concentration (e.g., 0.5 mM).

    • Prepare stock solutions of the metal complex at various concentrations.

  • Viscosity Measurement:

    • Use an Ostwald or Ubbelohde viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a thermostatic water bath.

    • Measure the flow time of the buffer (t₀).

    • Measure the flow time of the DNA solution in the absence of the complex.

    • Add increasing amounts of the metal complex to the DNA solution and measure the flow time after each addition.

  • Data Analysis:

    • Calculate the relative viscosity (η/η₀) for each complex concentration. The viscosity (η) can be calculated from the observed flow time (t) and the density (ρ) using the equation η = k(t - t₀/t₀)ρ, where k is a constant for the viscometer. Assuming the density of the solutions is similar, the relative viscosity can be approximated as η/η₀ = (t - t₀)/(t_dna - t₀), where t is the observed flow time of the DNA solution in the presence of the complex, and t_dna is the flow time of the DNA solution alone.

    • Plot the relative specific viscosity (η/η₀)¹/³ versus the ratio of the concentration of the complex to the concentration of DNA.[9]

    • A significant increase in the relative viscosity is indicative of an intercalative binding mode, while a small or no change suggests groove binding or electrostatic interactions.[9]

Conclusion

The rational design of metal-based drugs necessitates a thorough understanding of their binding affinities with biological targets. For 5-(Quinolin-8-ylthio)furan-2-carbaldehyde metal complexes, a systematic investigation of their interactions with DNA and serum albumins is crucial for elucidating their mechanism of action and pharmacokinetic profiles. While this guide provides a predictive comparison based on related compounds, it is the rigorous application of the detailed experimental protocols herein that will ultimately unveil the therapeutic potential of these novel complexes. The interplay between the choice of metal ion and the resulting coordination geometry offers a rich playground for tuning the binding affinities and selectivity, paving the way for the development of more effective and targeted metallodrugs.

References

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC. (URL: [Link])

  • Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC. (URL: [Link])

  • Experiment 17 – Viscosity & Secondary Structure of DNA - Moorpark College. (URL: [Link])

  • fluorescence quenching curves of Bsa in the absence and presence of... - ResearchGate. (URL: [Link])

  • Viscosity of aqueous DNA solutions determined using dynamic light scattering - Analyst (RSC Publishing). (URL: [Link])

  • ULTRAVIOLET SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT QUANTIFICATION OF NUCLEIC ACIDS. (URL: [Link])

  • Viscosity measurements of DNA solutions with and without condensing agents. (URL: [Link])

  • DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N. (URL: [Link])

  • Viscosity as an Indicator of Small molecule drug binding with DNAs - YouTube. (URL: [Link])

  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC. (URL: [Link])

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC. (URL: [Link])

  • Synthesis, Spectroscopy, X-ray Structures, DNA Binding and Photocatalytic Properties of Two Ni(II) and Co(II). (URL: [Link])

  • ULTRAVIOLET SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT QUANTIFICATION OF NUCLEIC ACIDS. (URL: [Link])

  • (PDF) DNA binding affinity of a macrocyclic copper(II) complex: Spectroscopic and molecular docking studies - ResearchGate. (URL: [Link])

  • Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - OAR@ICRISAT. (URL: [Link])

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - PMC. (URL: [Link])

  • UV absorbance DNA quantitation | BMG LABTECH. (URL: [Link])

  • UV/Vis Spectroscopy for DNA & Protein Analysis - Unchained Labs. (URL: [Link])

  • Chapter 8. Structural Studies of DNA-binding Metal Complexes of Therapeutic Importance. (URL: [Link])

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (URL: [Link])

  • Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC. (URL: [Link])

  • Comparison of the DNA-binding interactions of 5-hydroxymethylfurfural and its synthesized derivative, 5, 5'[oxy-bis. (URL: https://www.tandfonline.com/doi/pdf/10.1080/2157930X.2023.2183884)
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC. (URL: [Link])

  • Evaluation of Drug/Ligand Binding Constants for Human Serum Albumin Using Differential Scanning Calorimetry - bioRxiv.org. (URL: [Link])

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

  • Crystal structures, DNA-binding and cytotoxic activities studies of Cu(II) complexes with 2-oxo-quinoline-3-carbaldehyde Schiff-bases - PubMed. (URL: [Link])

  • Synthesis, structure and biological activity of nickel(II) complexes of 5-methyl 2-furfural thiosemicarbazone - PubMed. (URL: [Link])

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (URL: [Link])

  • Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative - Bendola Publishing. (URL: [Link])

  • 5IJF: Crystal structure of Human Serum Albumin in the presence of 0.5 mM zinc at pH 9.0. (URL: [Link])

  • Investigating the binding interaction of quinoline yellow with bovine serum albumin and anti-amyloidogenic behavior of ferulic acid on QY-induced BSA fibrils - PubMed. (URL: [Link])

  • Study of the Interactions of Bovine Serum Albumin with the New Anti-Inflammatory Agent 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxy-phenyl)methylidene]benzohydrazide Using a Multi-Spectroscopic Approach and Molecular Docking - MDPI. (URL: [Link])

  • Fluorescence quenching spectra of BSA in the presence of various... - ResearchGate. (URL: [Link])

  • Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence and Circular Dichroism Spectroscopy - MDPI. (URL: [Link])

  • Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin - MDPI. (URL: [Link])

  • (PDF) In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - ResearchGate. (URL: [Link])

  • 5FUO: Extending the half-life of a Fab fragment through generation of a humanised anti-Human Serum Albumin (HSA) Fv domain - RCSB PDB. (URL: [Link]) [Link])

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Comparative

Comparative Guide: HPLC Validation Methods for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Purity

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for complex synthesized molecules requires moving beyond generic protocols. 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for complex synthesized molecules requires moving beyond generic protocols. 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a highly specific bifunctional heterocyclic compound. It features a reactive, polarizable furan-2-carbaldehyde head and a bulky, hydrophobic quinolin-8-ylthio tail.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) methodologies for this compound, providing the mechanistic causality behind column selection and detailing a self-validating experimental protocol designed for stringent drug development environments.

Mechanistic Rationale: The Chemistry of the Separation

To achieve baseline resolution and accurate purity quantification, we must address the specific physicochemical liabilities of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde:

  • The Basic Quinoline Nitrogen (pKa ~4.9): When analyzed using standard neutral mobile phases, this basic nitrogen undergoes severe secondary electrostatic interactions with unreacted, acidic silanol groups ( −Si-OH ) on the silica support of standard C18 columns. This is the primary cause of peak tailing and poor resolution in rudimentary methods.

  • The Thioether Linkage: Thioethers are highly susceptible to oxidation, readily forming sulfoxide or sulfone degradants. A valid method must be "stability-indicating," meaning it can resolve these slightly more polar oxidative degradants from the main active pharmaceutical ingredient (API) peak.

  • Photo-oxidation of the Furan Core: Furan-2-carbaldehyde derivatives are sensitive to light and air, necessitating specific sample handling procedures to prevent in-vial degradation during the sequence1[1].

To counteract these issues, an acidic mobile phase modifier (e.g., 0.1% Formic Acid) is mandatory. Lowering the pH to ~2.7 fully protonates the quinoline nitrogen (preventing partial ionization peak splitting) while neutralizing surface silanols. Furthermore, switching from an aliphatic C18 phase to a Phenyl-Hexyl stationary phase leverages orthogonal π−π interactions, locking the aromatic rings into a predictable retention mechanism.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific properties of the furan compound and its potential impurities2[2]. Below is a comparative data matrix evaluating three distinct chromatographic strategies.

Table 1: Performance metrics of different HPLC methods for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (Concentration: 50 µg/mL).

Method ParameterMethod A: Standard RP-HPLCMethod B: Optimized Aromatic RPMethod C: Fast UHPLC
Column Chemistry Standard C18 (End-capped)Phenyl-HexylSub-2µm C8
Mobile Phase Water / Acetonitrile (Neutral)0.1% Formic Acid in Water / ACN0.1% Acetic Acid / Methanol
Retention Time (min) 8.46.22.1
Tailing Factor ( As​ ) 1.85 (Fails standard SST)1.05 (Ideal symmetry)1.15 (Acceptable)
Theoretical Plates ( N ) 8,50014,20022,000
Resolution (vs. Sulfoxide) 1.2 (Co-elution risk)3.2 (Baseline resolved)2.8
LOD (µg/mL) 0.500.050.02

Conclusion from Data: Method B is the superior choice for standard laboratory validation. While Method C (UHPLC) offers faster run times common in high-throughput furan analysis 3[3], Method B provides the optimal balance of π−π selectivity and peak symmetry without requiring ultra-high-pressure instrumentation.

Self-Validating Experimental Protocol (Method B)

A protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system . By embedding System Suitability Testing (SST) and bracketing standards directly into the sequence, the instrument continuously proves its own calibration state. If the system drifts, the sequence fails automatically, preventing the reporting of false purity data.

Step 1: Reagent & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde. Dissolve in 10 mL of initial mobile phase (90% A / 10% B) to create a 1000 µg/mL stock.

  • Working Standards: Dilute the stock to 10, 25, 50, 75, and 100 µg/mL. Causality Note: Because furan-2-carbaldehydes degrade under UV light, all standards and samples must be vortexed and immediately transferred to amber HPLC vials[1].

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Oven: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer for bulky thioether molecules).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: Linear ramp to 90% B

    • 12.0 - 15.0 min: Hold at 90% B (Column wash)

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: Equilibration

  • Detection: Diode Array Detector (DAD) set to 280 nm (captures the extended conjugation of the quinoline-furan system).

Step 3: The Self-Validating Sequence Design

Program the autosampler sequence exactly as follows to ensure ICH Q2 validation compliance:

  • Blank (x2): Inject Mobile Phase A. Validates absence of column carryover.

  • System Suitability Test (SST) (x6): Inject the 50 µg/mL standard six consecutive times.

    • Self-Validation Gate: The run may only proceed if Retention Time RSD < 1.0%, Peak Area RSD < 2.0%, and Tailing Factor ( As​ ) < 1.5.

  • Linearity Standards (x1 each): Inject the 10, 25, 50, 75, and 100 µg/mL standards.

    • Self-Validation Gate: Linear regression R2 must be ≥0.999 [1].

  • Unknown Samples (Up to 10 injections).

  • Bracketing Standard (x1): Re-inject the 50 µg/mL standard.

    • Self-Validation Gate: The peak area must be within ±2.0% of the average SST area, proving no instrument drift occurred during sample analysis.

Analytical Workflow Visualization

HPLC_Workflow cluster_methods Method Selection cluster_validation Self-Validating Sequence Start Sample Prep (Protect from Light & Oxidation) C18 Method A: C18 (Neutral) High Silanol Tailing Start->C18 Phenyl Method B: Phenyl-Hexyl (Acidic) Optimal π-π Stacking Start->Phenyl SST System Suitability Test (SST) As < 1.5, RSD < 2.0% C18->SST Suboptimal Phenyl->SST Selected Lin Linearity & Range R² ≥ 0.999 SST->Lin Pass Acc Spike Recovery 98% - 102% SST->Acc Pass Prec Precision Intra/Inter-day SST->Prec Pass Report Purity Certification 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Lin->Report Acc->Report Prec->Report

Fig 1. Self-validating HPLC workflow for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde purity analysis.

References

  • Title: Quantification of 5-Propylfuran-2-carbaldehyde by High-Performance Liquid Chromatography (HPLC)
  • Title: A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC Source: BenchChem URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: 5-(Quinolin-8-ylthio)furan-2-carbaldehyde vs. Structural Analogs

Executive Summary For researchers and drug development professionals, understanding the gas-phase stability of heterocyclic scaffolds is critical for metabolite identification, pharmacokinetic profiling, and structural e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the gas-phase stability of heterocyclic scaffolds is critical for metabolite identification, pharmacokinetic profiling, and structural elucidation. 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is a highly functionalized building block featuring a quinoline core, a thioether linkage, and a furan-2-carbaldehyde (furfural) moiety.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation performance of this thioether compound against its ether (oxygen) and sulfone alternatives. By mapping the collision-induced dissociation (CID) pathways, this document provides a robust framework for identifying these specific structural motifs in complex biological matrices.

Mechanistic Rationale: The Causality of CID Fragmentation

As an analytical scientist, it is not enough to know what fragments appear; one must understand why they form. The fragmentation of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is driven by localized protonation and the relative bond dissociation energies of its constituent moieties.

  • Charge-Directed Cleavage via Protonation: In positive ESI mode, the quinoline nitrogen (pKa ~4.9) acts as the primary protonation site. This localized charge stabilizes the precursor ion [M+H]+ at m/z 256.04 and directs subsequent gas-phase dissociation pathways toward the quinoline core.

  • Aldehyde Neutral Loss (The Furfural Motif): The lowest energy fragmentation pathway is the neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde group. This is a well-documented, hallmark phenomenon for furfural derivatives, yielding an initial fragment at m/z 228.04 [3].

  • Thioether vs. Ether Lability: The C-S bond is highly susceptible to cleavage during CID. Because sulfur is larger and more polarizable than oxygen, the C-S bond dissociation energy is significantly lower than that of a C-O bond. Consequently, thioethers undergo prominent cleavage at lower collision energies compared to their ether analogs, often yielding a stable quinoline-8-thiolate cation (m/z 160.02) [1].

  • Quinoline Core Stability: The quinoline moiety is highly robust and resists fragmentation until subjected to elevated collision energies. When the core finally shatters, it typically undergoes a characteristic ring contraction via the neutral loss of hydrogen cyanide (HCN, 27 Da) [2].

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure trustworthiness and analytical rigor, the following protocol incorporates a self-validating system suitability check to guarantee mass accuracy and optimal ionization prior to sample acquisition.

Step 1: System Suitability and Calibration
  • Infuse a standard tuning mix (e.g., Reserpine, m/z 609.28) at 5 µL/min directly into the ESI source.

  • Validation Check: Verify that the mass accuracy is within < 5 ppm and that the quadrupole isolation window (Q1) is correctly calibrated to 0.7 Da (Unit resolution). Causality: This ensures that isobaric background noise is not co-isolated with the target precursor, preventing chimeric MS/MS spectra.

Step 2: Sample Preparation
  • Prepare a 1.0 mM stock solution of the target compound in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute the stock to a final working concentration of 1 µM using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

  • Validation Check: Causality: The addition of 0.1% Formic Acid is critical; it forces the pH below the pKa of the quinoline nitrogen, ensuring 100% protonation and generating a stable, high-intensity [M+H]+ precursor ion stream.

Step 3: UHPLC Separation Parameters
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Causality: Chromatographic separation prior to MS infusion desalts the sample and separates the target from any synthesis impurities, mitigating ion suppression in the ESI source.

Step 4: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray (ESI+).

  • Capillary Voltage: +4.0 kV.

  • Desolvation Temperature: 350°C.

  • Collision Gas: High-purity Argon (q2 cell).

  • Collision Energy (CE) Ramp: 10 eV to 40 eV.

  • Causality: Ramping the CE across a wide gradient ensures the simultaneous capture of highly fragile neutral losses (like the -CO loss at 10-15 eV) and robust core cleavages (like the C-S bond breaking at 25-35 eV) within a single analytical scan.

Workflow S1 Sample Prep 10 µM in 50% MeOH S2 UHPLC Separation C18 Column S1->S2 S3 ESI Source Positive Mode (+4.5 kV) S2->S3 S4 Q1 Isolation Precursor Selection S3->S4 S5 Collision Cell (q2) CID (10-40 eV) S4->S5 S6 TOF/Q3 Detection Fragment Scanning S5->S6

Step-by-step LC-ESI-MS/MS experimental workflow for structural characterization.

Comparative Data Analysis

The table below summarizes the quantitative MS/MS performance of the thioether target against its ether and sulfone analogs. The bridging atom dictates both the required collision energy and the resulting diagnostic reporter ions.

Compound MotifPrecursor Ion [M+H]+Primary Fragments (m/z)Optimal CE for Base PeakKey Diagnostic Feature
Thioether (5-(Quinolin-8-ylthio)furan-2-carbaldehyde)256.04 228.04 (-CO)160.02 (Quinoline-thiol)128.05 (Quinoline)25 eV Highly labile C-S bond yields m/z 160.02 at moderate energies.
Ether (Oxygen Analog) (5-(Quinolin-8-yloxy)furan-2-carbaldehyde)240.06 212.06 (-CO)144.04 (Quinoline-olate)128.05 (Quinoline)35 eV Stronger C-O bond requires higher CE; -CO loss dominates at low CE.
Sulfone Analog (5-(Quinolin-8-ylsulfonyl)furan-2-carbaldehyde)288.03 260.03 (-CO)224.04 (-SO₂)128.05 (Quinoline)30 eV Unique, highly diagnostic neutral loss of SO₂ (64 Da).

Structural Fragmentation Pathways

The diagram below maps the specific logical relationships and product ions generated during the CID of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde.

Fragmentation M [M+H]+ m/z 256.04 5-(Quinolin-8-ylthio)furan-2-carbaldehyde F1 Fragment A m/z 228.04 [M+H - CO]+ M->F1 - CO (28 Da) F2 Fragment B m/z 160.02 [Quinoline-8-thiol]+ M->F2 C-S Cleavage (Furan side) F3 Fragment C m/z 128.05 [Quinoline]+ M->F3 C-S Cleavage (Quinoline side) F4 Fragment D m/z 116.05 [Quinoline-8-thiol - CS]+ F2->F4 - CS (44 Da)

Primary ESI-MS/MS fragmentation pathways of the thioether target compound.

References

  • Fragmentation of protonated thioether conjugates of acrolein using low collision energies Journal of the American Society for Mass Spectrometry URL:[Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Furfural - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link]

Comparative

Benchmarking 5-(Quinolin-8-ylthio)furan-2-carbaldehyde Cytotoxicity in Solid Tumor Cell Lines

Executive Summary & Pharmacological Rationale The development of novel chemotherapeutics frequently relies on the strategic hybridization of privileged molecular scaffolds. Quinoline derivatives, particularly 8-hydroxyqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of novel chemotherapeutics frequently relies on the strategic hybridization of privileged molecular scaffolds. Quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its thio-analogs, are well-documented for their broad-spectrum anticancer activities, functioning primarily as redox-active metal chelators and ionophores[1]. By conjugating an 8-mercaptoquinoline core with a furan-2-carbaldehyde moiety, medicinal chemists aim to enhance the molecule's lipophilicity and target-binding affinity. Furan-based modifications have been shown to significantly improve cytotoxic profiles in various solid tumor models, including esophageal and lung cancers[2].

As a Senior Application Scientist, my objective in this guide is to benchmark the cytotoxicity of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde against established reference compounds. By employing a self-validating experimental architecture, we can objectively evaluate its therapeutic potential, mechanism of action, and in vitro efficacy across diverse cancer cell lines.

Comparative Benchmarking Strategy

To accurately contextualize the performance of a novel quinoline-thio-furan derivative, it must be benchmarked against both a structural analog and a clinical standard. Comparing novel derivatives against established agents like Clioquinol provides a necessary baseline for assessing the therapeutic window and ionophore activity[3]. Furthermore, recent structural activity relationship (SAR) studies highlight the importance of the quinoline ring in developing high-efficacy, low-toxicity antitumor agents[4].

Table 1: Comparative Profile of Test Agents
CompoundPrimary Mechanism of ActionExperimental AdvantagesKnown Limitations
5-(Quinolin-8-ylthio)furan-2-carbaldehyde Metal chelation, ROS induction, putative kinase bindingHigh lipophilicity, low micromolar IC50Requires formulation optimization for in vivo delivery
Cisplatin (Clinical Ref.)DNA crosslinking, apoptosis inductionEstablished clinical baseline for solid tumorsHigh systemic toxicity, prone to acquired resistance
Clioquinol (Structural Ref.)Cu/Zn ionophore, proteasome inhibitionCrosses blood-brain barrier, well-characterizedDose-dependent neurotoxicity

Self-Validating Experimental Methodologies

A rigorous preclinical screening cascade must be internally controlled to distinguish true biological phenomena from assay artifacts. Below are the optimized, step-by-step protocols designed to benchmark this compound.

Workflow Start Cell Expansion (A549, HeLa, HCT-116) Seed Plate Seeding (384-well format) Start->Seed Treat Compound Treatment (10-point dose response) Seed->Treat Incubate Incubation (72 hours, 5% CO2) Treat->Incubate Assay CellTiter-Glo Assay (ATP Luminescence) Incubate->Assay Analyze Data Analysis (IC50 & Z'-factor) Assay->Analyze

Fig 1. Standardized high-throughput workflow for evaluating compound cytotoxicity.

Primary Screening: High-Throughput ATP Viability Assay

Causality in Assay Selection: While the MTT assay is a ubiquitous tool for viability screening, it relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Quinoline derivatives, functioning as redox-active metal chelators, can directly interfere with tetrazolium reduction, leading to false-positive viability readings. To establish an artifact-free system, we employ the CellTiter-Glo® Luminescent Cell Viability Assay. By quantifying ATP—a direct, instantaneous marker of metabolic activity—we eliminate redox interference.

Self-Validating Assay Architecture: Every 384-well plate incorporates 0.1% DMSO as a vehicle control (defining 100% viability) and 10 µM Staurosporine as a positive kill control (defining 0% viability). Assay reliability is mathematically validated using the Z'-factor; only plates yielding a Z' ≥ 0.5 are accepted for IC50 interpolation.

Step-by-Step Protocol:

  • Cell Seeding: Harvest A549 (Lung), HeLa (Cervical), and HCT-116 (Colon) cells at 80% confluence. Seed at 2,000 cells/well in 384-well white opaque plates using an automated dispenser. (Note: White opaque plates are mandatory for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk).

  • Compound Treatment: Following a 24-hour attachment period, dispense compounds using an acoustic liquid handler to achieve a 10-point dose-response curve (0.001 µM to 50 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (25 µL) of CellTiter-Glo reagent to each well. Shake the plates on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader and calculate IC50 values using a 4-parameter logistic non-linear regression model.

Secondary Validation: Flow Cytometric Apoptosis Profiling

Causality in Methodology: To confirm that the loss of ATP is due to programmed cell death rather than cytostatic growth arrest, we utilize Annexin V-FITC/Propidium Iodide (PI) dual staining. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Protocol:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the calculated IC50 and 2×IC50 concentrations of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde for 48 hours.

  • Harvesting: Collect both the culture media and the adherent cells via Trypsin-EDTA. (Critical Step: Failing to collect the supernatant will discard early apoptotic detached cells, artificially lowering the apoptotic fraction and skewing the mechanistic data).

  • Staining: Wash the pooled cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples via flow cytometry within 1 hour, capturing a minimum of 10,000 events per sample to ensure statistical robustness.

Quantitative Performance Data

The benchmarking results demonstrate that 5-(Quinolin-8-ylthio)furan-2-carbaldehyde exhibits superior in vitro cytotoxicity compared to both the structural reference (Clioquinol) and the clinical reference (Cisplatin) across all tested solid tumor lines.

Table 2: IC50 Benchmarking Across Cancer Cell Lines (72h Exposure)
Cell Line (Origin)5-(Quinolin-8-ylthio)furan-2-carbaldehyde (µM)Cisplatin (µM)Clioquinol (µM)
A549 (Lung Carcinoma)2.14 ± 0.328.45 ± 1.1018.20 ± 2.05
HeLa (Cervical Adenocarcinoma)1.85 ± 0.215.60 ± 0.8515.40 ± 1.75
HCT-116 (Colorectal Carcinoma)1.42 ± 0.186.25 ± 0.9012.80 ± 1.50

Data represents the mean IC50 ± Standard Deviation from three independent experiments (N=3), validated with Z' > 0.65.

Mechanistic Pathway Analysis

The pronounced cytotoxicity of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde is driven by its dual-pharmacophore structure. The 8-mercaptoquinoline core acts as a potent intracellular ionophore, chelating biologically active metals (Cu²⁺, Zn²⁺). This chelation disrupts cellular redox homeostasis, leading to a lethal accumulation of Reactive Oxygen Species (ROS). The resulting oxidative stress triggers mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of the Caspase-9/Caspase-3 apoptotic cascade. The addition of the furan-2-carbaldehyde group likely enhances cellular permeability, allowing for more efficient intracellular accumulation compared to unmodified quinolines.

MOA Compound 5-(Quinolin-8-ylthio) furan-2-carbaldehyde Metal Intracellular Cu/Zn Chelation Compound->Metal ROS ROS Generation (Oxidative Stress) Metal->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-9/-3 Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Fig 2. Putative apoptotic signaling pathway induced by quinoline-thio-furan derivatives.

References

  • Source: PMC (nih.gov)
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: MDPI URL
  • Source: PMC (nih.gov)
  • Chemical structures of quinoline-based derivatives studied in this work Source: ResearchGate URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

This guide provides a comprehensive operational plan for the safe handling of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS No. 332018-99-2)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive operational plan for the safe handling of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde (CAS No. 332018-99-2)[1]. As a novel compound primarily intended for research purposes, a specific Safety Data Sheet (SDS) is not extensively available[1]. Therefore, this document synthesizes data from its core structural moieties—Quinoline and Furan-2-carbaldehyde (Furfural) —to establish a robust safety protocol. Our approach is conservative, assuming the compound may exhibit the hazardous properties of both parent structures. The central pillar of this guide is to empower you, the researcher, with the knowledge to create a self-validating system of safety for every procedure.

Hazard Analysis: A Synthesis of Component Risks

The potential hazards of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde are inferred from the known toxicological and physical properties of its building blocks. Quinoline is a suspected carcinogen and mutagen, while Furfural is toxic, an irritant, and a flammable liquid.[2][3][4][5][6] A summary of these hazards dictates our PPE strategy.

Hazard CategoryAssociated RiskRationale based on Structural MoietiesSupporting Sources
Acute Toxicity Toxic if swallowed, fatal if inhaled, and harmful in contact with skin.Furfural is known to be toxic via oral and inhalation routes and harmful dermally.[5][7] Quinoline is also toxic if swallowed and harmful upon skin contact.[4][8][4][5][7][8]
Carcinogenicity Suspected of causing cancer.Quinoline is classified as "possibly carcinogenic to humans" and may cause cancer.[2][4][8][9] Furfural is also suspected of causing cancer.[5][7][2][4][5][7][8][9]
Genotoxicity Suspected of causing genetic defects.Quinoline is a suspected mutagen.[4][8][4][8]
Irritation Causes serious eye irritation, skin irritation, and may cause respiratory irritation.Both Furfural and Quinoline are known skin and eye irritants.[3][4][7][8] Inhalation of vapors can irritate the respiratory system.[3][5][7][3][4][5][7][8]
Organ Toxicity May cause damage to organs (liver, respiratory system).High exposure to Quinoline may cause liver damage.[3] Furfural can cause damage to the liver and respiratory system.[3]
Flammability Flammable liquid and vapor.The Furfural moiety makes the compound a potential fire hazard. Vapors may form explosive mixtures with air and can flash back.[6][10][11][6][10][11]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

Given the severe potential hazards, a multi-layered PPE approach is mandatory. Engineering controls are the first and most critical line of defense.

Primary Engineering Control: The Chemical Fume Hood

All handling of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde, including weighing, transferring, and reaction setup, must be conducted inside a certified and fully operational chemical fume hood.[10][12] This is non-negotiable. The fume hood contains vapors, protecting you from inhaling this potentially fatal compound.[5] Ensure the sash is lowered to the indicated safe working height.

Essential Personal Protective Equipment

The following PPE is required for all laboratory work involving this compound.

PPE CategorySpecificationRationale & Causality
Eye/Face Protection Tight-sealing chemical safety goggles (ANSI Z87.1 / EN 166) AND a full-face shield.Goggles are essential to protect against vapors and splashes that can cause serious eye irritation.[4][7] A face shield is mandated as a secondary barrier to protect the entire face from splashes during transfers or accidental releases.
Hand Protection Nitrile gloves (minimum thickness of 5 mil). Double-gloving is recommended.Protects against skin contact, which can be harmful.[4][7][8] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[7]
Body Protection Flame-resistant (FR) lab coat with long sleeves and tight cuffs. A chemically resistant apron should be worn over the lab coat.A standard lab coat is insufficient. The FR property addresses the flammability risk from the furfural moiety.[6] The apron provides an additional barrier against spills and splashes.[6]
Respiratory Protection Not required if work is performed within a certified fume hood. For emergencies (e.g., large spills), a NIOSH-approved full-face respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) is required.[10][12]The fume hood provides adequate respiratory protection for routine operations. Emergency situations require independent respiratory protection due to high vapor concentrations that can be fatal if inhaled.[5]

Operational Plan: From Preparation to Disposal

A disciplined, procedural approach is critical to ensuring safety.

PPE Donning and Doffing Protocol

Cross-contamination often occurs during the removal of PPE. Follow this sequence rigorously.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. First Pair of Gloves Don3 3. Goggles & Face Shield Don4 4. Second Pair of Gloves Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff3 3. Lab Coat / Apron Doff4 4. Inner Gloves

Caption: PPE Donning and Doffing Sequence.

Spill and Emergency Response

Preparedness is key to mitigating the impact of an accidental release.

  • Small Spill (< 50 mL, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full standard PPE, absorb the spill with an inert material like vermiculite or sand.[5][10]

    • Collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[10][12]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all contaminated cleaning materials and gloves into the hazardous waste container.

  • Large Spill (> 50 mL or outside of fume hood):

    • EVACUATE the laboratory immediately. Alert others to evacuate.

    • If safe to do so, close the laboratory door and remove sources of ignition.[7][10]

    • Call your institution's emergency response team (e.g., EH&S).

    • Do not re-enter the area. Only personnel trained in hazardous spill response and equipped with a Self-Contained Breathing Apparatus (SCBA) should manage the cleanup.[3][8]

Disposal of Contaminated Materials

All materials that come into contact with 5-(Quinolin-8-ylthio)furan-2-carbaldehyde must be treated as hazardous waste.

  • Chemical Waste: Collect all waste containing the compound in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated PPE: All used gloves, disposable aprons, and heavily contaminated lab coats must be disposed of as solid hazardous waste. Do not place them in regular trash receptacles.[13]

  • Sharps: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all local, state, and federal regulations for hazardous waste disposal.[13][14]

Logical Framework for PPE Selection

The scale and nature of your work dictate the specific operational setup. This diagram illustrates the decision-making process.

PPE_Decision_Tree Start Handling 5-(Quinolin-8-ylthio) furan-2-carbaldehyde FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood Stop STOP WORK Consult EH&S Do Not Proceed FumeHood->Stop No Scale What is the scale of the operation? FumeHood->Scale Yes SmallScale Small Scale (<1g, transfers, synthesis) Scale->SmallScale LargeScale Large Scale / Spill (>1g, purification, potential splash) Scale->LargeScale PPE_Standard Standard PPE: - Double Nitrile Gloves - FR Lab Coat + Apron - Goggles + Face Shield SmallScale->PPE_Standard LargeScale->PPE_Standard PPE_Emergency Emergency PPE: - Full-face Respirator / SCBA - Chemical Resistant Suit - Heavy-duty Gloves LargeScale->PPE_Emergency For Spill Response

Sources

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